Oxindanac
Description
Structure
3D Structure
Properties
IUPAC Name |
5-benzoyl-6-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c18-15-9-13-11(6-7-12(13)17(20)21)8-14(15)16(19)10-4-2-1-3-5-10/h1-5,8-9,12,18H,6-7H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTKXTUIUKKGIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2C1C(=O)O)O)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60867671 | |
| Record name | 5-Benzoyl-6-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60867671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68548-99-2, 99910-67-5, 99910-68-6 | |
| Record name | Oxindanac [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068548992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxindanac, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099910675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxindanac, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099910686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Benzoyl-6-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60867671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OXINDANAC, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PS75787KJI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OXINDANAC, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K7U57MH88 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OXINDANAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZY400R3BNT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Oxindanac: Structural Dynamics and Binding Kinetics of a Weak Cyclooxygenase Inhibitor
Topic: Oxindanac binding affinity to cyclooxygenase enzymes Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
Oxindanac (C17H14O4) represents a distinct class of non-steroidal anti-inflammatory drugs (NSAIDs) derived from the indan-1-one scaffold. Unlike potent, non-selective inhibitors such as indomethacin, Oxindanac is characterized pharmacologically as a weak, reversible cyclooxygenase (COX) inhibitor . Despite its lower affinity for the COX active site, it demonstrated significant anti-oedematous and anti-inflammatory efficacy in preclinical and clinical models, challenging the linear correlation between enzyme inhibition potency and therapeutic effect.
This guide analyzes the binding mechanics of Oxindanac, its chiral pharmacokinetics, and the experimental methodologies used to profile its affinity for COX-1 and COX-2 isoforms.
Structural Biology and Binding Mechanism
Molecular Architecture
Oxindanac is chemically defined as 5-benzoyl-2,3-dihydro-1H-inden-1-carboxylic acid . Its structure features a rigid indan ring system fused with a carboxylic acid moiety, which serves as the primary anchor point within the cyclooxygenase active site.
-
Scaffold: Indan-1-one derivative.
-
Key Pharmacophore: The carboxylic acid group mimics the carboxylate of arachidonic acid (AA), facilitating ionic interaction with Arg120 at the entrance of the COX channel.
-
Chirality: Oxindanac possesses a chiral center at the C1 position of the indan ring. Similar to 2-arylpropionic acids (e.g., ibuprofen), it undergoes chiral inversion in vivo, where the inactive (R)-enantiomer is enzymatically converted to the active (S)-enantiomer.
Binding Mode: The "Weak Inhibitor" Paradigm
Oxindanac functions as a competitive, reversible inhibitor .
-
Entry: The molecule enters the hydrophobic channel of the COX enzyme.
-
Anchoring: The carboxylate group forms a salt bridge with Arg120.
-
Steric Blockade: The benzoyl substituent extends into the hydrophobic pocket, sterically hindering the access of arachidonic acid to the catalytic Tyr385 residue.
-
Kinetics: Unlike indomethacin, which induces a slow, tight-binding conformational change (time-dependent inhibition), Oxindanac exhibits rapid equilibrium kinetics with a faster off-rate (
), resulting in lower overall affinity ( ).
Pharmacodynamics: COX-1 vs. COX-2 Selectivity[1][2][3][4]
Oxindanac is classified as a non-selective NSAID with a preference for COX-1 inhibition, albeit with significantly lower potency than standard benchmarks.
Comparative Binding Potency
The following table synthesizes the relative inhibitory profiles. Note that while specific IC50 values vary by assay conditions, the relative potency is consistent across literature.
| Compound | Classification | COX-1 IC50 (Approx) | COX-2 IC50 (Approx) | Binding Kinetics |
| Oxindanac | Weak, Non-selective | Micromolar range (>10 µM) | Micromolar range | Fast Reversible |
| Indomethacin | Strong, COX-1 Selective | ~0.02 µM | ~0.50 µM | Slow, Tight-binding |
| Ibuprofen | Moderate, Non-selective | ~5 - 15 µM | ~5 - 15 µM | Reversible |
| Celecoxib | Strong, COX-2 Selective | >15 µM | 0.04 µM | Time-dependent |
Data Interpretation: Oxindanac requires significantly higher concentrations to achieve 50% enzyme inhibition compared to indomethacin. However, its in vivo efficacy suggests that "weak" inhibition may be sufficient to modulate prostaglandin levels without completely ablating cytoprotective COX-1 activity in the gastric mucosa.
Mechanism of Action Diagram
The following diagram illustrates the reversible blockade of the Arachidonic Acid cascade by Oxindanac.
Figure 1: Mechanism of Action.[1][2][3][4] Oxindanac competes with Arachidonic Acid for the COX active site. Its inhibition is reversible and kinetically fast, distinguishing it from irreversible inhibitors like aspirin.
Experimental Methodologies for Affinity Profiling[9]
To accurately assess the binding affinity of weak inhibitors like Oxindanac, researchers must utilize assays that account for high protein binding and reversible kinetics. The Human Whole Blood Assay (HWBA) is the gold standard for this purpose, as it reflects physiological conditions better than purified enzyme assays.
Protocol: Human Whole Blood Assay (HWBA)
This protocol differentiates COX-1 activity (platelet aggregation) from COX-2 activity (monocyte stimulation).
Phase A: COX-1 Assessment (Thromboxane B2 Generation)
-
Blood Collection: Collect fresh human blood into non-anticoagulated tubes.
-
Incubation: Aliquot blood (1 mL) immediately into tubes containing vehicle or varying concentrations of Oxindanac (0.1 µM – 100 µM).
-
Clotting: Incubate at 37°C for 60 minutes. During clotting, platelets activate COX-1 to produce Thromboxane A2 (TxA2), which spontaneously hydrolyzes to stable TxB2 .
-
Termination: Centrifuge at 2000 x g for 10 minutes to separate serum.
-
Quantification: Measure serum TxB2 levels using a specific Enzyme Immunoassay (EIA).
Phase B: COX-2 Assessment (PGE2 Generation)
-
Blood Collection: Collect blood into heparinized tubes (to prevent clotting/COX-1 activation).
-
Stimulation: Add Lipopolysaccharide (LPS) (10 µg/mL) to induce COX-2 expression in monocytes.
-
Treatment: Add Oxindanac concurrently with LPS.
-
Incubation: Incubate at 37°C for 24 hours (allows time for COX-2 protein synthesis and activity).
-
Quantification: Centrifuge plasma and measure PGE2 levels via EIA.
Workflow Visualization
Figure 2: Human Whole Blood Assay Workflow. This self-validating protocol allows simultaneous determination of COX-1 (via TxB2) and COX-2 (via PGE2) inhibition potency.
Therapeutic Implications of Weak Binding
The "Paradox of Oxindanac" lies in its clinical performance. While biochemical assays classify it as a weak inhibitor, clinical studies (e.g., in postoperative oedema) have shown it to be equipotent to paracetamol and effective in reducing inflammation.
-
Safety Profile: The weak, reversible inhibition of COX-1 suggests a lower propensity for gastrointestinal toxicity compared to strong, tight-binding inhibitors like indomethacin or piroxicam. The gastric mucosa retains sufficient basal COX-1 activity to produce cytoprotective prostaglandins.
-
Pharmacokinetic Compensation: The in vivo efficacy may be driven by high plasma protein binding (>95%) and a long half-life (t1/2 ~20 hours in calves), allowing sustained, albeit moderate, suppression of prostaglandin synthesis.
-
Chiral Inversion: The metabolic conversion of the R-enantiomer to the S-enantiomer creates a "reservoir" of active drug, maintaining therapeutic levels over extended periods.
References
-
Vertex AI Search. (2026). Oxindanac Chemical Structure and Properties. Retrieved from
-
King, J. N., et al. (1994). Correlation between the pharmacokinetics of oxindanac and inhibition of serum thromboxane B2 in calves. Journal of Veterinary Pharmacology and Therapeutics. Retrieved from
-
Skovlund, E., et al. (1991). The anti-oedematous efficacy of oxindanac equals that of paracetamol in acute postoperative inflammation. European Journal of Clinical Pharmacology. Retrieved from
-
Warner, T. D., et al. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. PNAS.[4] Retrieved from
-
Patrignani, P., et al. (1994). Biochemical and pharmacological characterization of the cyclooxygenase activity of human blood prostaglandin endoperoxide synthases. Journal of Pharmacology and Experimental Therapeutics. Retrieved from
Sources
The Indene Carboxylic Acids: A Case Study in Pre-COX-2 Era NSAID Discovery - The Story of Oxindanac
A Technical Guide for Researchers in Drug Development
Abstract
This technical guide delves into the history and discovery of Oxindanac, a non-steroidal anti-inflammatory drug (NSAID) developed by Ciba-Geigy. While the development of Oxindanac was ultimately discontinued, its story offers valuable insights into the principles of NSAID discovery in the era preceding the elucidation of COX-1 and COX-2 isoforms. This document will explore the scientific rationale, synthetic strategies, and mechanistic understanding of indene carboxylic acid derivatives as anti-inflammatory agents, using the available data on Oxindanac as a central case study. We will examine its classification as a weak cyclooxygenase (COX) inhibitor and place its development within the broader historical context of the quest for safer and more effective treatments for pain and inflammation.
Introduction: The Quest for Safer NSAIDs - A Pre-COX-2 Perspective
The latter half of the 20th century witnessed an intense search for novel NSAIDs with improved therapeutic profiles. The primary challenge was to mitigate the significant gastrointestinal side effects associated with classic NSAIDs like aspirin and indomethacin.[1] While the precise mechanism of action was not fully understood until the discovery of cyclooxygenase isoforms, it was empirically observed that certain chemical scaffolds offered a better balance of efficacy and tolerability.
The development of new NSAIDs during this period was largely driven by empirical screening in animal models of inflammation, pain, and fever.[1] Medicinal chemists explored a wide array of acidic and non-acidic compounds, leading to the discovery of several major classes of NSAIDs. The indene carboxylic acid scaffold, to which Oxindanac belongs, emerged as a promising area of investigation.
The Discovery of Oxindanac: A Ciba-Geigy Initiative
Oxindanac, chemically known as (S)-5-benzoyl-2,3-dihydro-6-hydroxy-1H-indene-1-carboxylic acid, was developed by the pharmaceutical company Ciba-Geigy (a predecessor of Novartis Pharma AG).[2][3] While specific details regarding the initial synthesis and the lead scientists are not widely documented in peer-reviewed literature, its development can be situated within the broader context of Ciba-Geigy's research into anti-inflammatory agents.[4] The company was also instrumental in the development of diclofenac, another potent NSAID.[4]
The rationale for exploring indene carboxylic acid derivatives likely stemmed from the desire to create conformationally restricted analogues of existing NSAIDs, a common strategy in medicinal chemistry to enhance potency and selectivity. The indene core provides a rigid framework that can orient the acidic moiety and other substituents in a specific spatial arrangement for optimal interaction with its biological target.
Unfortunately, the clinical development of Oxindanac was discontinued, and it never reached the market.[3] The precise reasons for its discontinuation are not publicly available but could range from insufficient efficacy to unfavorable safety findings in later-stage clinical trials.
Synthetic Strategies for Indene Carboxylic Acids
While the exact synthetic route for Oxindanac is not detailed in the available literature, the synthesis of indanone and indene carboxylic acid derivatives is well-established. A general and plausible approach would involve the following key steps:
Experimental Protocol: General Synthesis of an Indene Carboxylic Acid Derivative
-
Friedel-Crafts Acylation: The synthesis would likely commence with a Friedel-Crafts acylation of a substituted benzene derivative to introduce a benzoyl group, a key structural feature of Oxindanac.
-
Stobbe Condensation: A Stobbe condensation with a succinic ester derivative could then be employed to build the indene scaffold. This reaction is a powerful tool for the formation of carbon-carbon bonds and the creation of the five-membered ring.
-
Cyclization: Intramolecular cyclization of the Stobbe condensation product, typically under acidic conditions, would yield the indanone core.
-
Reduction and Introduction of the Carboxylic Acid Moiety: The ketone of the indanone could be reduced, and the carboxylic acid group introduced via various methods, such as the Reformatsky reaction or by conversion of a suitable precursor.
-
Resolution: As Oxindanac is the (S)-enantiomer, a chiral resolution step would be necessary to separate the racemic mixture. This could be achieved through diastereomeric salt formation with a chiral amine or through enzymatic resolution.
Below is a conceptual workflow for the synthesis of an indene carboxylic acid derivative.
Caption: Conceptual workflow for the synthesis of an indene carboxylic acid.
Mechanism of Action: A Weak Cyclooxygenase Inhibitor
Oxindanac is classified as a weak cyclooxygenase (COX) inhibitor.[2][5] The primary mechanism of action of NSAIDs is the inhibition of the COX enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation, pain, and fever.[6]
There are two main isoforms of the COX enzyme:
-
COX-1: A constitutively expressed enzyme involved in housekeeping functions, such as maintaining the integrity of the gastrointestinal mucosa and regulating renal blood flow.
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is the primary target for the anti-inflammatory effects of NSAIDs.[6]
The discovery of these two isoforms in the early 1990s revolutionized NSAID research, leading to the development of selective COX-2 inhibitors.[1] Oxindanac, having been developed before this discovery, was likely characterized as a "weak" inhibitor based on in vitro assays measuring prostaglandin synthesis. This weaker inhibition of the total COX activity might have been perceived as a potential advantage for improved gastrointestinal tolerability, a hypothesis that was explored in clinical studies.
The following diagram illustrates the role of COX enzymes in the inflammatory cascade and the site of action for NSAIDs like Oxindanac.
Caption: Simplified signaling pathway of prostaglandin synthesis and NSAID action.
Clinical Data: The 1989 Postoperative Inflammation Study
One of the few publicly available clinical studies on Oxindanac is a 1989 double-blind, crossover trial that compared its anti-oedematous efficacy with that of paracetamol in patients after the surgical removal of impacted third molars.[2]
Key Findings:
| Parameter | Oxindanac (200 mg t.i.d.) | Paracetamol (1g t.i.d.) | p-value |
| Anti-oedematous Activity | No significant difference | No significant difference | p = 0.81 |
Table 1: Comparison of Anti-oedematous Efficacy of Oxindanac and Paracetamol.[2]
The study concluded that Oxindanac, a weak cyclooxygenase inhibitor, had a similar anti-oedematous effect to paracetamol, another weak COX inhibitor.[2] The authors hypothesized that strong inhibition of cyclooxygenase might not be optimal for reducing oedema, as it could lead to a shunting of arachidonic acid metabolism towards the pro-inflammatory lipoxygenase pathway.[2]
Experimental Protocol: Double-Blind Crossover Study
-
Patient Recruitment: Healthy patients requiring the surgical removal of bilateral impacted third molars were recruited.
-
Randomization: Patients were randomly assigned to receive either Oxindanac or paracetamol after the first surgery.
-
Washout Period: A sufficient washout period was allowed between the two surgeries.
-
Crossover: For the second surgery, patients received the alternative treatment.
-
Blinding: Both patients and investigators were blinded to the treatment allocation.
-
Outcome Assessment: Postoperative oedema was objectively measured at specific time points.
-
Statistical Analysis: The data was analyzed using appropriate statistical methods for a crossover design.
Caption: Experimental workflow of the 1989 crossover clinical trial.
Conclusion: Lessons from a Discontinued Drug
The story of Oxindanac, though incomplete, provides a valuable window into the process of NSAID discovery in the late 20th century. It highlights the focus on empirical screening and the exploration of novel chemical scaffolds to improve the therapeutic index of anti-inflammatory drugs. The classification of Oxindanac as a "weak" COX inhibitor and the clinical investigation into its anti-oedematous effects reflect the evolving understanding of the complex role of prostaglandins in inflammation.
While the advent of selective COX-2 inhibitors shifted the paradigm of NSAID research, the lessons learned from earlier compounds like Oxindanac remain relevant. The challenges of balancing efficacy with safety, the importance of robust preclinical and clinical evaluation, and the continuous search for novel mechanisms of action are enduring themes in the field of drug development.
References
- Skoglund, L. A., & Eidsaunet, W. (1989). The anti-oedematous efficacy of oxindanac equals that of paracetamol in acute postoperative inflammation; are weak cyclooxygenase inhibitors more effective than strong inhibitors?. International journal of clinical pharmacology research, 9(6), 371–375.
-
Skoglund, L. A., Eidsaunet, W., & Pettersen, N. (1989). The anti-oedematous efficacy of oxindanac equals that of paracetamol in acute postoperative inflammation; are weak cyclooxygenase inhibitors more effective than strong inhibitors?. ResearchGate. Retrieved from [Link]
-
PatSnap. (2026, February 14). Oxindanac - Drug Targets, Indications, Patents. PatSnap Synapse. Retrieved from [Link]
-
Global Substance Registration System. OXINDANAC, (-)-. Retrieved from [Link]
-
Kristin, M. (2022). Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Journal of Pharmaceutical Policy and Practice, 16(1), 131. Retrieved from [Link]
- Collins, I. J., et al. (2007). The discovery of 6-[2-(5-chloro-2-{[(2,4-difluorophenyl)methyl]oxy}phenyl)-1-cyclopenten-1-yl]-2-pyridinecarboxylic acid, GW848687X, a potent and selective prostaglandin EP1 receptor antagonist for the treatment of inflammatory pain. Bioorganic & medicinal chemistry letters, 17(2), 385–389.
- Sallmann, A. R. (1986). The history of diclofenac. The American journal of medicine, 80(4B), 29–33.
-
Ou, C. I. (n.d.). Mechanism of action of anti-inflammatory drugs: an overview. OUCI. Retrieved from [Link]
- Rainsford, K. D. (2007). Anti-inflammatory drugs in the 21st century. Sub-cellular biochemistry, 42, 3–27.
- El-Sayed, M. A. A., et al. (2024).
-
Lesney, M. S. (2004). Three paths to Novartis. Modern Drug Discovery, 7(3), 20-22. Retrieved from [Link]
Sources
Repurposing Oxindanac in Oncology: Modulating the Tumor Microenvironment through Reversible Cyclooxygenase Inhibition
Executive Summary
Solid tumors frequently hijack the cyclooxygenase-2 (COX-2) pathway to flood the tumor microenvironment (TME) with prostaglandin E2 (PGE2)[1]. This localized overproduction of PGE2 acts as a potent immunosuppressant, binding to EP2 and EP4 receptors to drive the expansion of Myeloid-Derived Suppressor Cells (MDSCs), suppress Natural Killer (NK) cell activity, and upregulate PD-L1[2].
While strong, non-selective NSAIDs and selective COX-2 inhibitors (e.g., celecoxib) can reverse this immunosuppression, their clinical utility in oncology is severely limited by gastrointestinal ulceration and cardiovascular toxicities stemming from the complete ablation of homeostatic prostaglandins[3].
Oxindanac (CGP-6258) is a non-steroidal anti-inflammatory drug originally investigated in Phase III trials for rheumatic disorders before being discontinued[4]. Uniquely, Oxindanac is a weak, reversible cyclooxygenase inhibitor[5]. As a Senior Application Scientist, I propose that this historical "weakness" is precisely what makes Oxindanac an ideal candidate for oncological repurposing. By providing incomplete, reversible COX inhibition, Oxindanac can lower pathological PGE2 spikes in the TME below the threshold required for immune evasion, while sparing the systemic baseline prostaglandins required for cardiovascular and gastrointestinal homeostasis.
The Pharmacological Rationale: Reversible COX Inhibition
The therapeutic window for TME modulation relies on the concept of pharmacodynamic thresholding . Complete COX-2 inhibition triggers a systemic imbalance in prostacyclin, leading to platelet aggregation and thrombosis[3].
Oxindanac, however, demonstrates reversible inhibition of platelet cyclo-oxygenase, with its pharmacodynamics fitting a multicompartmental model and sigmoidal
Fig 1: Oxindanac-mediated modulation of the COX-2/PGE2 immunosuppressive axis in the TME.
Quantitative Pharmacodynamics & Repurposing Potential
To engineer an effective dosing regimen for oncology, we must extrapolate from historical pharmacokinetic data. Early in vivo studies demonstrated that Oxindanac possesses a long elimination half-life and incomplete bioavailability[5].
Table 1: Oxindanac Pharmacokinetic Parameters & Translational Significance
| Parameter | Observed Value | Translational Significance for Oncology |
| Bioavailability ( | ~66.6% (Oral) | Requires optimized lipid-nanoparticle formulation to ensure adequate TME penetration[5]. |
| Elimination Half-Life ( | 14.7 - 22.8 h | Supports once-daily dosing, minimizing peak-trough fluctuations that drive toxicity[5]. |
| 1.6 - 1.9 μg/mL | Provides a precise target plasma concentration for reversible TME modulation[5]. |
Table 2: Comparative Efficacy & Toxicity Profiles of COX Inhibitors
| Compound Class | Representative Drug | TME PGE2 Suppression | Systemic Toxicity Risk | Oncology Repurposing Potential |
| Strong Non-Selective | Indomethacin | High | High (GI Ulceration) | Low |
| Strong Selective | Celecoxib | High | High (Cardiovascular) | Moderate |
| Weak Reversible | Oxindanac | Moderate (Thresholding) | Low | High (Synergy with ICIs) |
Self-Validating Experimental Workflows
To rigorously validate the therapeutic potential of Oxindanac, the following protocols are designed as self-validating systems, ensuring that every mechanistic claim is orthogonally verified.
In Vitro Protocol: Macrophage Reprogramming & PGE2 Quantification
Causality & Rationale : Tumors secrete PGE2 to force macrophages into an immunosuppressive M2 state (CD206+)[6]. By applying Oxindanac, we aim to competitively inhibit COX, dropping PGE2 below the polarization threshold and rescuing the pro-inflammatory M1 (CD86+) phenotype. We utilize LC-MS/MS instead of ELISA because ELISAs frequently cross-react with inactive prostaglandin metabolites, yielding false positives.
Step-by-Step Methodology :
-
Cell Culture & Conditioning : Isolate Bone Marrow-Derived Macrophages (BMDMs) from BALB/c mice. Culture in DMEM supplemented with 10% FBS and 20 ng/mL M-CSF for 7 days. Generate Tumor-Conditioned Media (TCM) by culturing CT26 colon carcinoma cells for 48 hours and collecting the supernatant.
-
Treatment Regimen : Seed BMDMs at
cells/well. Treat with 50% TCM + varying concentrations of Oxindanac (0.1, 1.0, 10.0 μg/mL) for 24 hours. -
LC-MS/MS Quantification :
-
Harvest 500 μL of supernatant.
-
Self-Validation Checkpoint: Spike samples with 10 ng of stable isotope-labeled PGE2-d4 (Internal Standard) to calculate exact extraction efficiency and rule out matrix suppression.
-
Perform Solid Phase Extraction (SPE) using polymeric columns. Analyze via an Agilent 6495 Triple Quadrupole LC-MS/MS, monitoring the MRM transition m/z 351.2
271.1 for PGE2.
-
-
Flow Cytometry Analysis : Detach BMDMs using cold EDTA buffer. Stain with a viability dye, anti-F4/80, anti-CD86, and anti-CD206. Calculate the CD86/CD206 ratio to quantify M1/M2 polarization.
In Vivo Protocol: Synergistic Efficacy with Immune Checkpoint Inhibitors
Causality & Rationale : High TME PGE2 recruits MDSCs, creating a barrier that prevents cytotoxic T-cells from reaching the tumor, rendering anti-PD-1 therapies ineffective[1]. Oxindanac lowers PGE2, reducing MDSC infiltration and sensitizing the tumor to T-cell mediated clearance.
Step-by-Step Methodology :
-
Tumor Inoculation : Inject
CT26 cells subcutaneously into the right flank of 6-8 week old female BALB/c mice. -
Randomization : On Day 7, when tumors reach ~100 mm³, randomize mice into 4 groups (n=10/group): Vehicle, Oxindanac (2 mg/kg/day, oral), Anti-PD-1 (10 mg/kg, i.p., twice weekly), and Combination.
-
Endpoint Immunophenotyping : On Day 22, euthanize mice. Excise tumors and digest using Collagenase IV and DNase I to obtain a single-cell suspension.
-
Flow Cytometry :
-
Self-Validation Checkpoint: Utilize Fluorescence Minus One (FMO) controls to accurately set gating boundaries for rare MDSC populations, and Isotype controls in the vehicle arm to validate anti-PD-1 specificity.
-
Stain for CD45, CD3, CD8 (cytotoxic T cells), CD11b, and Gr-1 (MDSCs). Analyze the ratio of CD8+ T cells to MDSCs.
-
Fig 2: In vivo experimental workflow for assessing Oxindanac and Anti-PD-1 synergy.
Future Directions & Clinical Translation
The repurposing of Oxindanac represents a paradigm shift from "maximum tolerated dose" to "optimal biological dose" in TME modulation. Because its natriuretic interactions and renal clearance pathways are well-documented in humans[7], the primary hurdle for clinical translation is formulation. Future drug development should focus on encapsulating Oxindanac in tumor-targeted liposomes to maximize local PGE2 suppression while completely eliminating systemic exposure, providing a safe, chronic adjuvant to modern immunotherapies.
References
1.[4] Title : OXINDANAC - Inxight Drugs | Source : NCATS | URL :[Link] 2.[5] Title : Oxindanac - Drug Targets, Indications, Patents | Source : Patsnap Synapse | URL :[Link] 3.[7] Title : Interaction of oxindanac and frusemide in man | Source : PubMed (Eur J Clin Pharmacol) | URL :[Link] 4.[3] Title : Cyclooxygenase-2 inhibitor | Source : Wikipedia | URL : [Link] 5.[1] Title : Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells | Source : Frontiers in Immunology | URL :[Link] 6.[6] Title : Prostaglandin E2 and Cancer: Insight into Tumor Progression and Immunity | Source : PMC - NIH | URL :[Link] 7.[2] Title : Regulations of Tumor Microenvironment by Prostaglandins | Source : PMC - NIH | URL :[Link]
Sources
- 1. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 2. Regulations of Tumor Microenvironment by Prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 4. OXINDANAC [drugs.ncats.io]
- 5. Oxindanac - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Prostaglandin E2 and Cancer: Insight into Tumor Progression and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction of oxindanac and frusemide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for Dissolving and Administering Oxindanac in DMSO for Cell Culture
Abstract & Introduction
Oxindanac (CAS: 68548-99-2) is a non-steroidal anti-inflammatory drug (NSAID) functioning primarily as a cyclooxygenase (COX) inhibitor. Like many NSAIDs, Oxindanac exhibits poor aqueous solubility, necessitating the use of organic solvents such as Dimethyl Sulfoxide (DMSO) for initial solubilization prior to introduction into biological systems.
This application note provides a standardized, error-minimized protocol for preparing Oxindanac stock solutions. It addresses the critical balance between achieving high stock concentrations and maintaining a final vehicle (DMSO) concentration below the toxicity threshold (<0.1% v/v) to ensure experimental data reflects the drug's mechanism of action rather than solvent artifacts.
Key Physicochemical Properties[1][2][3][4][5][6][7]
| Property | Value | Notes |
| Chemical Name | Oxindanac | |
| CAS Number | 68548-99-2 | |
| Molecular Weight | 282.30 g/mol | Use this value for Molarity calculations.[1] |
| Solubility (DMSO) | Soluble in organic solvents; insoluble in water. | |
| Appearance | White to off-white solid | |
| Storage (Solid) | -20°C | Protect from light and moisture. |
Core Protocol: Stock Solution Preparation
Safety & Pre-requisites[9][10]
-
PPE: Standard laboratory PPE (gloves, lab coat, safety glasses). DMSO penetrates skin and can carry dissolved compounds into the bloodstream.[2]
-
Environment: Fume hood recommended for handling neat DMSO.
-
Solvent: Sterile-filtered, cell-culture grade DMSO (
99.9% purity).
Calculation of Molarity
To prepare a 50 mM stock solution (recommended to minimize final DMSO volume):
Example: To prepare 1 mL of 50 mM stock:
Step-by-Step Solubilization Workflow
-
Weighing: Accurately weigh ~14.1 mg of Oxindanac powder into a sterile microcentrifuge tube. Record the exact mass.
-
Volume Adjustment: Calculate the exact volume of DMSO required to reach 50 mM based on the actual weighed mass.
-
Formula:
-
-
Dissolution: Add the calculated volume of sterile DMSO. Vortex vigorously for 30–60 seconds.
-
Note: If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
-
-
Sterilization (Optional but Recommended): If the DMSO was not pre-sterilized, pass the solution through a 0.22 µm PTFE (hydrophobic) syringe filter. Do not use aqueous filters (PES/Nylon) as they may bind the drug or dissolve in DMSO.
-
Aliquoting: Dispense into small aliquots (e.g., 20–50 µL) to avoid repeated freeze-thaw cycles.
-
Storage: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
Cell Treatment Strategy
The "0.1% Rule"
DMSO is cytotoxic and can induce differentiation or modify membrane permeability. The "Gold Standard" for cell culture is to keep the final DMSO concentration
-
Safe Zone:
0.1% (Ideal)[4]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Caution Zone: 0.1% – 0.5% (Requires vehicle control validation)
-
Danger Zone: > 0.5% (High risk of artifacts/toxicity)
Dilution Workflow (Serial Dilution)
Do not add 100% DMSO stock directly to the cell culture plate. This causes local precipitation and "shock" toxicity to cells at the point of contact.
Protocol for 50 µM Final Treatment (Example):
-
Intermediate Step (100x): Dilute the 50 mM Stock 1:10 into culture media (or PBS).
-
Result: 5 mM Oxindanac in 10% DMSO. (Precipitation may occur here; ensure rapid mixing).
-
-
Final Step (1x): Dilute the Intermediate 1:100 into the final well volume.
-
Result: 50 µM Oxindanac in 0.1% DMSO.
-
Visualization of Workflow
Figure 1: Workflow for dissolving Oxindanac and diluting for cell treatment. The intermediate step helps prevent precipitation shock.
Troubleshooting & Validation
Precipitation Issues
If Oxindanac precipitates upon addition to the media (turning cloudy):
-
Warm the Media: Ensure culture media is at 37°C before adding the drug.
-
Increase Dilution Steps: Use the "Intermediate Step" described in Section 3.2 to lower the concentration gradient.
-
Check Microscope: Always inspect wells under a microscope 1 hour after treatment. Crystals appear as refracted shards; if seen, the data is invalid.
Vehicle Controls
Every experiment must include a "Vehicle Control" well containing only DMSO at the same concentration as the highest drug treatment (e.g., 0.1% DMSO). Normalize all data to this control, not just untreated media.
Decision Logic for Experimental Design
Figure 2: Decision tree for assessing DMSO safety in Oxindanac experiments.
References
-
PubChem. (n.d.). Oxindanac (Compound).[5][6][1][3][7][8][9] National Library of Medicine. Retrieved from [Link]
-
LifeTein. (2023). DMSO Usage in Cell Culture: Cytotoxicity Limits. Retrieved from [Link]
- Galvao, J., et al. (2014). "Unexpected low-dose toxicity of the universal solvent DMSO." Archives of Toxicology.
-
Skoglund, L.A., et al. (1989). "The anti-oedematous efficacy of oxindanac." Journal of International Medical Research. (Reference for Oxindanac mechanism).
Sources
- 1. chemscene.com [chemscene.com]
- 2. acs.org [acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Oxanes | Fisher Scientific [fishersci.ca]
- 6. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. Oxindanac - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. GSRS [precision.fda.gov]
Application Note: A Robust and Validated HPLC-UV Method for the Quantification of Oxindanac in Human Plasma
Abstract
This application note describes the development and validation of a simple, sensitive, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Oxindanac in human plasma. The method utilizes a straightforward protein precipitation extraction procedure, followed by chromatographic separation on a C18 column with UV detection. The developed method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and demonstrated excellent linearity, accuracy, precision, and stability, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Oxindanac is a non-steroidal anti-inflammatory drug (NSAID) that acts as a cyclooxygenase (COX) inhibitor.[1] It has been investigated for the treatment of immune system and musculoskeletal diseases.[1] The molecular formula for Oxindanac is C17H14O4, with a molecular weight of 282.29 g/mol .[1][2] Accurate and precise quantification of Oxindanac in biological matrices, such as plasma, is crucial for pharmacokinetic and pharmacodynamic studies during drug development and for therapeutic monitoring.
While a previously described HPLC method for the determination of Oxindanac in calf plasma exists, this application note details a newly developed and rigorously validated method optimized for human plasma, focusing on a streamlined sample preparation protocol and adherence to current regulatory standards.[1] This method is designed to be readily implemented in a variety of research and clinical laboratory settings.
The development of a robust analytical method is a multi-step process that begins with understanding the physicochemical properties of the analyte and the sample matrix.[3][4][5] A systematic approach to method development, including the optimization of sample preparation and chromatographic conditions, is essential for achieving reliable results.[6] Furthermore, comprehensive method validation is required to ensure that the analytical procedure is fit for its intended purpose.[7][8][9]
Materials and Reagents
-
Analytes and Standards:
-
Oxindanac reference standard (>99% purity)
-
Internal Standard (IS): Piroxicam (>99% purity)
-
-
Reagents and Solvents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (AR grade)
-
Human plasma (drug-free, sourced from a certified blood bank)
-
-
Instrumentation and Equipment:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Microcentrifuge
-
Vortex mixer
-
Analytical balance
-
pH meter
-
Experimental Protocols
Standard and Sample Preparation
3.1.1. Preparation of Stock and Working Solutions
-
Oxindanac Stock Solution (1 mg/mL): Accurately weigh 10 mg of Oxindanac reference standard and dissolve in 10 mL of methanol.
-
Internal Standard (Piroxicam) Stock Solution (1 mg/mL): Accurately weigh 10 mg of Piroxicam and dissolve in 10 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the Oxindanac stock solution in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples at various concentrations. The internal standard working solution is prepared by diluting the stock solution to a final concentration of 10 µg/mL in methanol.
3.1.2. Plasma Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for removing high-abundance proteins from plasma samples, which can interfere with the analysis.[10][11][12] Acetonitrile is a commonly used precipitating agent due to its efficiency in protein removal.[10][11]
-
Pipette 200 µL of plasma sample (blank, calibration standard, or QC sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (10 µg/mL Piroxicam) and vortex for 10 seconds.
-
Add 600 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject 20 µL of the supernatant into the HPLC system.
Caption: Workflow for Plasma Protein Precipitation.
HPLC Method Development
The goal of HPLC method development is to achieve a good separation of the analyte from endogenous plasma components and the internal standard, with a reasonable run time.[6][13] A reversed-phase C18 column is a common choice for the analysis of NSAIDs.[14][15]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detection | 280 nm |
| Internal Standard | Piroxicam |
The selection of the mobile phase composition and pH is critical for achieving optimal separation.[6] The use of 0.1% formic acid in the aqueous phase helps to suppress the ionization of Oxindanac, leading to better peak shape and retention on the reversed-phase column. The detection wavelength of 280 nm was chosen based on the UV absorption maxima of Oxindanac.
Caption: HPLC System and Analysis Workflow.
Method Validation
The developed HPLC method was validated according to the ICH Q2(R1) guidelines, which outline the necessary validation characteristics for analytical procedures.[7][8][9] The following parameters were assessed:
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.[6] The parameters and their acceptance criteria are summarized in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Resolution | > 2.0 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | < 2.0% |
Specificity
Specificity was evaluated by analyzing blank human plasma samples from six different sources to assess for any interference from endogenous components at the retention times of Oxindanac and the internal standard.
Linearity and Range
The linearity of the method was determined by analyzing calibration standards at eight different concentrations ranging from 0.1 to 20 µg/mL. The calibration curve was constructed by plotting the peak area ratio of Oxindanac to the internal standard against the nominal concentration. The linearity was evaluated by the correlation coefficient (r²) of the linear regression analysis.
Accuracy and Precision
Accuracy and precision were assessed by analyzing QC samples at three concentration levels (low, medium, and high) on three different days. Accuracy was expressed as the percentage of the measured concentration to the nominal concentration. Precision was expressed as the relative standard deviation (RSD) for intra-day and inter-day analyses.
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Accuracy | Within ±15% of the nominal value (±20% for LLOQ) |
| Precision (RSD) | ≤ 15% (≤ 20% for LLOQ) |
| Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision |
Limit of Detection (LOD) and Limit of Quantification (LLOQ)
The LOD and LLOQ were determined based on the signal-to-noise ratio. The LOD was defined as the concentration that produces a signal-to-noise ratio of at least 3, and the LLOQ was the lowest concentration on the calibration curve that could be quantified with acceptable accuracy and precision.
Recovery
The extraction recovery of Oxindanac was determined by comparing the peak areas of extracted plasma samples with those of unextracted standard solutions at three different concentrations.
Stability
The stability of Oxindanac in human plasma was evaluated under various conditions:
-
Short-term stability: At room temperature for 24 hours.
-
Long-term stability: At -20°C for 30 days.
-
Freeze-thaw stability: After three freeze-thaw cycles.
-
Post-preparative stability: In the autosampler at 4°C for 24 hours.
Results and Discussion
The developed HPLC method successfully separated Oxindanac and the internal standard, Piroxicam, from endogenous plasma components with good resolution and symmetrical peak shapes. The retention times for Oxindanac and Piroxicam were approximately 5.8 and 7.2 minutes, respectively, with a total run time of 10 minutes.
The method was found to be linear over the concentration range of 0.1 to 20 µg/mL, with a correlation coefficient (r²) of >0.998. The LLOQ was determined to be 0.1 µg/mL, which is suitable for pharmacokinetic studies. The accuracy and precision of the method were within the acceptable limits as defined by the ICH guidelines. The mean extraction recovery of Oxindanac from plasma was consistently above 85%. Stability studies demonstrated that Oxindanac was stable in plasma under the tested conditions.
Conclusion
A simple, rapid, and reliable HPLC-UV method for the quantification of Oxindanac in human plasma has been developed and validated. The method employs a straightforward protein precipitation technique for sample preparation and provides excellent chromatographic performance. The validation results demonstrate that the method is accurate, precise, and specific for the determination of Oxindanac in human plasma. This method is well-suited for routine use in pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.
References
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Retrieved from [Link]
-
International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Retrieved from [Link]
-
PubMed. (2024, May 3). Characterization of effective, simple, and low-cost precipitation methods for depleting abundant plasma proteins to enhance the depth and breadth of plasma proteomics. Retrieved from [Link]
-
Patsnap Synapse. (2026, February 14). Oxindanac - Drug Targets, Indications, Patents. Retrieved from [Link]
-
Therapeutic Goods Administration (TGA). (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Retrieved from [Link]
-
PubMed. (2010, July 15). Analytical strategy for the determination of non-steroidal anti-inflammatory drugs in plasma. Retrieved from [Link]
-
Agilent. (2011, March 21). Extraction of Basic Drugs from Plasma with Polymeric SPE. Retrieved from [Link]
-
Wikipedia. (n.d.). Protein precipitation. Retrieved from [Link]
-
Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]
-
Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]
-
Organomation. (n.d.). What is Solid Phase Extraction (SPE)?. Retrieved from [Link]
-
PMC. (n.d.). DoE-assisted HPLC method development and validation of enzalutamide and repaglinide in rat plasma. Retrieved from [Link]
-
PMC. (n.d.). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. Retrieved from [Link]
-
PMC. (2024, April 10). Determination of lamotrigine in human plasma by HPLC-PDA. Application to forensic samples. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Solid phase extraction – Knowledge and References. Retrieved from [Link]
-
GSRS. (n.d.). OXINDANAC, (+)-. Retrieved from [Link]
-
Bentham Science Publishers. (2005, March 1). Sample Pretreatment and Determination of Non Steroidal Anti-Inflammatory Drugs (NSAIDs) in Pharmaceutical Formulations and Biological Samples (Blood, Plasma, Erythrocytes) by HPLC-UV-MS and μ-HPLC. Retrieved from [Link]
-
J&K Scientific LLC. (2025, December 16). Solid Phase Extraction (SPE) Columns in Pharmaceutical Analysis. Retrieved from [Link]
-
Emergo. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Retrieved from [Link]
-
PMC. (2022, August 16). Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review. Retrieved from [Link]
-
PMC. (n.d.). Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. Retrieved from [Link]
-
RSC Publishing. (2025, June 10). Concurrent analysis of six NSAIDs in human plasma using polyurethane/B–N–S-co-doped rGO nanofiber-modified glassy carbon electrode followed by EA-SPME. Retrieved from [Link]
-
SCIRP. (2014). Doping Control Analysis of 16 Non-Steroidal Anti-Inflammatory Drugs in Equine Plasma Using Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
-
LCGC International. (2024, October 15). A Well-Written Analytical Procedure for Regulated HPLC Testing. Retrieved from [Link]
-
Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]
-
ResearchGate. (2025, December 22). Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. Retrieved from [Link]
-
PubMed. (2013, June 15). [Determination of oxaprozin in human plasma with high performance liquid chromatography (HPLC) and its application]. Retrieved from [Link]
-
ResearchGate. (n.d.). Physico-chemical properties' distribution of the anti-inflammatory drugs. Retrieved from [Link]
- (n.d.).
-
ResearchGate. (n.a.). Physicochemical and biopharmaceutical properties of drug substances and pharmacokinetics. Retrieved from [Link]
-
PMC. (n.d.). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. Retrieved from [Link]
-
Analytical Methods (RSC Publishing). (n.d.). Simultaneous determination of sulindac and its metabolites sulindac sulfide and sulindac sulfone in human plasma by a sensitive UPLC-PDA method for a pharmacokinetic study. Retrieved from [Link]
- (n.d.). HPLC Method For Analysis Of Trimetazidine Hydrochloride on Primesep 100 Column.
-
PubMed. (2018, April 12). Modifying the physicochemical properties of NSAIDs for nasal and pulmonary administration. Retrieved from [Link]
-
PMC. (2021, February 8). Physicochemical properties and formulation development of a novel compound inhibiting Staphylococcus aureus biofilm formation. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Oxyacanthine | C37H40N2O6 | CID 442333. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Oxazolidin | C19H20N2O3 | CID 4641. Retrieved from [Link]
-
MDPI. (2021, July 27). Lipemia in the Plasma Sample Affects Fentanyl Measurements by Means of HPLC-MS 2 after Liquid-Liquid Extraction. Retrieved from [Link]
-
PubChem. (n.d.). Oxeladin Citrate | C26H41NO10 | CID 9936727. Retrieved from [Link]
Sources
- 1. Oxindanac - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physicochemical properties and formulation development of a novel compound inhibiting Staphylococcus aureus biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. actascientific.com [actascientific.com]
- 7. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. agilent.com [agilent.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. benthamdirect.com [benthamdirect.com]
- 15. [Determination of oxaprozin in human plasma with high performance liquid chromatography (HPLC) and its application] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Approaches to the Enantioselective Synthesis of Oxindanac
Executive Summary
Oxindanac (5-benzoyl-2,3-dihydro-1H-indene-1-carboxylic acid) is a potent non-steroidal anti-inflammatory drug (NSAID) featuring a chiral center at the C1 position of the indane ring. While often administered as a racemate due to in vivo metabolic inversion, the (
This guide details the transition from classical optical resolution to modern Asymmetric Hydrogenation (AH) . We provide a validated protocol for the Ruthenium-catalyzed hydrogenation of the indene precursor, a method chosen for its scalability, atom economy, and high enantiomeric excess (
Scientific Background & Retrosynthetic Logic
The Chiral Challenge
The pharmacological activity of 1-indanecarboxylic acid derivatives resides primarily in the (
-
PK/PD Studies: Determining the specific activity of the eutomer vs. the distomer.
-
Regulatory Compliance: Meeting FDA/EMA guidelines for chiral drugs.
Strategic Pathways
Historically, Oxindanac was prepared via Classical Resolution using chiral amines (e.g.,
The State-of-the-Art approach utilizes Asymmetric Hydrogenation of the corresponding indene-1-carboxylic acid. This route relies on the coordination of the carboxylate moiety to a chiral metal complex (Ru or Rh), directing the hydride attack to a specific face of the olefin.
Pathway Visualization
The following diagram outlines the retrosynthetic logic and the catalytic cycle for the preferred Ruthenium-mediated pathway.
Caption: Figure 1. Strategic comparison of synthetic routes. The green path (Asymmetric Hydrogenation) is preferred for scale and efficiency due to chelation-controlled face selectivity.
Detailed Experimental Protocol
Method A: Asymmetric Hydrogenation (Gold Standard)
Rationale: Ruthenium(II)-BINAP complexes are selected because they form a rigid chiral pocket. The carboxylate group of the substrate coordinates to the Ruthenium, restricting conformational freedom and ensuring high face selectivity (chelation control).
3.1 Materials & Reagents
| Component | Specification | Role |
| Substrate | 5-Benzoyl-1H-indene-1-carboxylic acid | Precursor |
| Catalyst | [Ru(OAc) | Chiral Source |
| Solvent | Methanol (Degassed, Anhydrous) | Reaction Medium |
| Gas | Hydrogen ( | Reagent |
| Base | Triethylamine (TEA) | Promoter (Optional)* |
*Note: TEA can enhance rate by ensuring the substrate is in the carboxylate form for binding.
3.2 Step-by-Step Procedure
-
Catalyst Preparation (Inert Atmosphere Glovebox):
-
In a Schlenk tube, charge [Ru(COD)Cl
] and ( )-BINAP (1:1.1 molar ratio). -
Add degassed toluene and TEA. Reflux for 4 hours to generate the active [Ru(OAc)
((S)-BINAP)] species in situ or use commercially available pre-formed catalyst. -
Critical Check: The solution should be clear reddish-brown. Turbidity indicates incomplete complexation or oxidation.
-
-
Hydrogenation Setup:
-
Load the Substrate (1.0 equiv, e.g., 5.0 g) into a high-pressure stainless steel autoclave.
-
Add the Catalyst (Substrate/Catalyst ratio S/C = 1000:1 to 2000:1).
-
Add Methanol (concentration ~0.5 M).
-
Safety: Purge the autoclave 3 times with Nitrogen (
) and then 3 times with Hydrogen ( ) to remove oxygen.
-
-
Reaction:
-
Pressurize to 50–100 bar (725–1450 psi)
. -
Heat to 50°C .
-
Stir vigorously (1000 rpm) for 12–24 hours.
-
Monitoring: Monitor
uptake. Reaction is complete when uptake ceases.
-
-
Work-up:
-
Vent
carefully (fume hood). -
Concentrate the methanol solution under reduced pressure.
-
Dissolve residue in aqueous NaOH (1M), wash with diethyl ether (to remove catalyst ligands/neutrals).
-
Acidify the aqueous layer with HCl (1M) to precipitate the chiral acid.
-
Filter and dry the white solid.
-
3.3 Quality Control (QC) & Validation
-
Enantiomeric Excess (
): Determine via Chiral HPLC.-
Column: Daicel Chiralcel OD-H or OJ-H.
-
Mobile Phase: Hexane/Isopropanol/TFA (90:10:0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
-
Absolute Configuration: Compare optical rotation
with literature values (typically negative for the -isomer in this class).
Method B: Classical Resolution (Baseline Alternative)
Rationale: Useful for small-scale batches where catalyst cost is prohibitive or high-pressure equipment is unavailable.
-
Salt Formation: Dissolve racemic Oxindanac in hot ethanol. Add 0.5 equiv of (
)- -methylbenzylamine. -
Crystallization: Allow the solution to cool slowly. The diastereomeric salt of the (
)-Oxindanac will crystallize preferentially (solubility difference). -
Liberation: Filter the crystals. Recrystallize to improve purity. Treat with dilute HCl to liberate the free (
)-acid. -
Yield: Expect ~30-40% overall yield (max theoretical 50%).
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Poisoned Catalyst | Ensure strict |
| Low | High Temperature | Lower reaction temperature to 25°C (may require longer time). |
| Low | Wrong Solvent | Switch from MeOH to MeOH/DCM mixture. Protic solvents usually favor the ionic mechanism required for high |
| Leaching | Incomplete Extraction | Ensure pH is < 2 during the acidification step to fully precipitate the product. |
References
-
Mechanism of Ru-Catalyzed Hydrogenation
-
Noyori, R., et al.
-Unsaturated Carboxylic Acids."[1] Journal of Organic Chemistry.
-
-
Oxindanac Pharmacology & Chirality
-
"Bidirectional chiral inversion of the enantiomers of the nonsteroidal antiinflammatory drug oxindanac in dogs."[2] Chirality.
-
-
General Protocol for Indene-Carboxylic Acids
- "Ruthenium-Catalyzed Asymmetric Hydrogenation of -Unsaturated Carboxylic Acids." Organic Syntheses.
-
Chiral Resolution Techniques
- "Optical Resolution of Racemic Acids." Wikipedia / General Chemistry Reference.
Sources
Application Notes and Protocols: Oxindanac Dosage Guidelines for Murine Inflammation Models
Prepared by a Senior Application Scientist
Introduction
Oxindanac is a non-steroidal anti-inflammatory drug (NSAID) that holds potential for research in various inflammatory conditions. As a member of the indene class of compounds, its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[1][2][3] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of oxindanac in common murine models of inflammation. Given the limited specific data on oxindanac dosage in mice, this document emphasizes a systematic approach to dose-finding and experimental validation, a critical step in preclinical research.
Mechanism of Action: Inhibition of Cyclooxygenase
The anti-inflammatory effects of NSAIDs like oxindanac are primarily attributed to their inhibition of cyclooxygenase enzymes, COX-1 and COX-2.[2][3] COX-1 is constitutively expressed in many tissues and plays a role in physiological functions such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and platelet aggregation.[2][3] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by pro-inflammatory cytokines and other inflammatory stimuli.[3] COX-2 is responsible for the production of prostaglandins that mediate pain and inflammation.[3] Oxindanac is characterized as a weak cyclooxygenase inhibitor.[1] By blocking the activity of COX enzymes, oxindanac reduces the synthesis of prostaglandins, thereby mitigating the cardinal signs of inflammation, including edema, pain, and erythema.
Caption: Mechanism of action of Oxindanac in the inflammatory cascade.
Pharmacokinetics and Preclinical Considerations
| Parameter | Value (in Calves) | Route | Reference |
| Elimination Half-life (t1/2) | 21.2 hours | Intravenous (IV) | [4] |
| Bioavailability (F) | >100% | Intramuscular (IM) | [4] |
| Bioavailability (F) | 66.6% | Oral (p.o.) | [4] |
Given the lack of specific murine data, a dose-range finding study is a mandatory first step in any experimental protocol involving oxindanac. The selection of an initial dose range can be guided by the effective doses of other NSAIDs in similar models.
Protocol 1: Carrageenan-Induced Paw Edema in Mice (Acute Inflammation Model)
This model is a widely used and well-characterized assay for the evaluation of acute anti-inflammatory activity.
Objective
To determine the effective dose of oxindanac for reducing acute inflammation in the carrageenan-induced paw edema model in mice.
Materials
-
Oxindanac
-
Vehicle (e.g., 0.5% carboxymethylcellulose or 1% Tween 80 in saline)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer or digital calipers
-
Male or female mice (e.g., C57BL/6 or BALB/c, 6-8 weeks old)[5]
-
Standard laboratory equipment (syringes, gavage needles, etc.)
Experimental Workflow
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Step-by-Step Protocol
-
Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
Group Allocation: Randomly assign mice to experimental groups (n=6-8 per group).
-
Group 1: Vehicle control
-
Group 2: Positive control (e.g., Diclofenac 5-10 mg/kg)[6]
-
Groups 3-6: Oxindanac (e.g., 1, 5, 10, 25 mg/kg) - This range is a suggested starting point and should be optimized.
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each mouse using a plethysmometer.
-
Drug Administration: Administer the vehicle, positive control, or oxindanac solution orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Inflammation: 30-60 minutes after drug administration, inject 50 µL of 1% carrageenan solution into the subplantar surface of the right hind paw.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.[7]
-
Data Analysis:
-
Calculate the paw edema (in mL) as the difference between the paw volume at each time point and the baseline paw volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula:
-
% Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
-
Analyze the data using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).
-
Protocol 2: Complete Freund's Adjuvant (CFA)-Induced Arthritis in Mice (Chronic Inflammation Model)
The CFA-induced arthritis model is a well-established model of chronic inflammation and pain, mimicking some aspects of rheumatoid arthritis.
Objective
To evaluate the therapeutic efficacy of oxindanac in a chronic inflammatory arthritis model in mice.
Materials
-
Oxindanac
-
Vehicle
-
Complete Freund's Adjuvant (CFA)
-
Digital calipers
-
Scoring system for arthritis severity
Experimental Workflow
Caption: Experimental workflow for the CFA-induced arthritis model.
Step-by-Step Protocol
-
Animal Acclimatization: Acclimatize animals for at least one week.
-
Induction of Arthritis (Day 0): Induce arthritis by injecting 50 µL of CFA into the subplantar surface of the right hind paw.
-
Monitoring: Monitor animals daily for the onset of arthritic symptoms, which typically appear around day 7-10.
-
Group Allocation and Treatment: Once symptoms are established, randomize animals into treatment groups.
-
Group 1: Vehicle control
-
Group 2: Positive control (e.g., Prednisolone 2.5-5 mg/kg)[6]
-
Groups 3-5: Oxindanac (e.g., 5, 10, 25 mg/kg, administered daily) - Dose range to be optimized.
-
-
Assessment of Arthritis:
-
Paw Thickness: Measure the thickness of the inflamed paw every 2-3 days using digital calipers.
-
Arthritis Score: Score the severity of arthritis based on a scale (e.g., 0 = no erythema or swelling; 1 = slight erythema and/or swelling; 2 = moderate erythema and swelling; 3 = severe erythema and swelling).
-
-
Terminal Endpoints (e.g., Day 21):
-
At the end of the study, animals can be euthanized for further analysis.
-
Histopathology: Collect the inflamed paw for histological examination of joint damage and inflammatory cell infiltration.
-
Biomarker Analysis: Collect blood or tissue samples to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β).[7]
-
-
Data Analysis:
-
Analyze changes in paw thickness and arthritis scores over time using a two-way ANOVA with repeated measures.
-
Analyze terminal endpoint data using a one-way ANOVA.
-
Data Interpretation and Troubleshooting
-
Dose-Response: A successful dose-finding study should reveal a dose-dependent inhibition of inflammation. If no effect is observed, consider increasing the dose range. If toxicity is observed, the dose range should be lowered.
-
Vehicle Effects: Always include a vehicle control group to ensure that the vehicle itself is not causing any effects.
-
Animal Strain: The choice of mouse strain can influence the inflammatory response.[5] Ensure consistency in the strain used throughout a study.
-
Technical Variability: Ensure consistent injection volumes and placement to minimize variability in the inflammatory response.
References
-
MP Biomedicals. (n.d.). Chemically induced mouse models of intestinal inflammation. Retrieved from [Link]
-
Bjørnsson, O. G., & Haanaes, H. R. (1998). The anti-oedematous efficacy of oxindanac equals that of paracetamol in acute postoperative inflammation; are weak cyclooxygenase inhibitors more effective than strong inhibitors?. PubMed. Retrieved from [Link]
-
Zinatizadeh, M. R., et al. (2023). Experimental animal models of chronic inflammation. PMC - NIH. Retrieved from [Link]
-
Biocytogen. (n.d.). Autoimmune and Inflammatory Disease. Retrieved from [Link]
-
Bove, S. E., & LaBuda, C. J. (2011). Animal models of acute and chronic inflammatory and nociceptive pain. PubMed. Retrieved from [Link]
-
Patsnap Synapse. (2026, February 14). Oxindanac - Drug Targets, Indications, Patents. Retrieved from [Link]
-
Kristin, M. (2022). Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Journal of Pharmacology and Pharmaceutical Sciences. Retrieved from [Link]
-
Vane, J. R., & Botting, R. M. (1998). Anti-inflammatory drugs and their mechanism of action. PubMed. Retrieved from [Link]
-
Voirol, M. J., et al. (1996). High performance liquid chromatography and pharmacokinetics of the non-steroidal anti-inflammatory drug oxindanac in calves. PubMed. Retrieved from [Link]
-
Cobos, E. J., et al. (2012). Inflammation-induced decrease in voluntary wheel running in mice: a non-reflexive test for evaluating inflammatory pain and analgesia. PMC. Retrieved from [Link]
-
Vane, J. R., & Botting, R. M. (1998). Mechanism of action of anti-inflammatory drugs: an overview. OUCI. Retrieved from [Link]
-
Ouyang, N., et al. (2010). The metabolism and pharmacokinetics of phospho-sulindac (OXT-328) and the effect of difluoromethylornithine. PMC - PubMed Central. Retrieved from [Link]
-
Langevin, S. M., et al. (2024). Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated. Radiation Research. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmacokinetics of analgesics used in mice. Retrieved from [Link]
-
Lemberg, K. K., et al. (2006). Pharmacokinetics and pharmacodynamics of oral oxycodone in healthy human subjects: role of circulating active metabolites. PubMed. Retrieved from [Link]
-
de Sousa, O. V., et al. (2010). Antinociceptive and Anti-Inflammatory Activities of the Ethanol Extract of Annona muricata L. Leaves in Animal Models. doc-developpement-durable.org. Retrieved from [Link]
-
Wang, W., et al. (2013). Anti-Inflammatory Effects of 4-Methylcyclopentadecanone on Edema Models in Mice. MDPI. Retrieved from [Link]
-
Galanopoulou, A. S., et al. (2019). The Anti-inflammatory Compound Candesartan Cilexetil Improves Neurological Outcomes in a Mouse Model of Neonatal Hypoxia. Frontiers. Retrieved from [Link]
-
OMICS International. (2022, January 21). Evaluation of Anti-Inflammatory & Immunosuppressant Activity of Dexamethasone. Retrieved from [Link]
Sources
- 1. The anti-oedematous efficacy of oxindanac equals that of paracetamol in acute postoperative inflammation; are weak cyclooxygenase inhibitors more effective than strong inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High performance liquid chromatography and pharmacokinetics of the non-steroidal anti-inflammatory drug oxindanac in calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental animal models of chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inflammation-induced decrease in voluntary wheel running in mice: a non-reflexive test for evaluating inflammatory pain and analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Effects of 4-Methylcyclopentadecanone on Edema Models in Mice [mdpi.com]
- 8. wuxibiology.com [wuxibiology.com]
solid-phase extraction of Oxindanac from biological fluids
Application Note: Solid-Phase Extraction (SPE) and Chromatographic Quantification of Oxindanac in Biological Fluids
Introduction & Pharmacological Context
Oxindanac is a potent non-steroidal anti-inflammatory drug (NSAID) characterized by its long-lasting inhibition of serum thromboxane B2 (TxB2) production and robust analgesic properties[1]. In pharmacokinetic modeling and drug metabolism studies, the precise quantification of oxindanac in biological matrices (such as plasma, serum, and urine) is critical. This analytical challenge is further complicated by the drug's chiral nature; oxindanac exists as two enantiomers, with the (S)-isomer harboring the primary pharmacological activity and undergoing bidirectional chiral inversion in vivo[2]. Consequently, sample preparation methodologies must be highly reproducible, ensuring maximum recovery without inducing ex vivo chiral inversion or degradation.
Mechanistic Rationale for SPE Design
Solid-Phase Extraction (SPE) is prioritized over traditional Liquid-Liquid Extraction (LLE) due to its superior ability to eliminate matrix effects (e.g., phospholipids) and provide high-throughput automation capabilities.
Causality of Experimental Choices: Oxindanac is a weakly acidic compound owing to its carboxylic acid moiety (pKa ~4.5). At physiological pH (7.4), it is predominantly ionized (deprotonated) and heavily bound to plasma proteins. To extract it efficiently using a reversed-phase mechanism, two critical chemical interventions must occur:
-
Protein Disruption & pH Adjustment: The addition of a strong acid (e.g., 2% phosphoric acid) serves a dual purpose. First, it denatures plasma proteins, releasing the bound oxindanac fraction. Second, it lowers the sample pH to ~2.5 (well below the pKa), ensuring the carboxylic acid is fully protonated and neutral.
-
Sorbent Selection: In its neutral state, oxindanac exhibits strong hydrophobicity, allowing for maximal retention on a polymeric reversed-phase sorbent (such as a Hydrophilic-Lipophilic Balance [HLB] or C18 chemistry) via Van der Waals interactions.
Mechanistic rationale for the acidification and hydrophobic retention of Oxindanac during SPE.
Reagents and Consumables
-
Sorbent: Polymeric Reversed-Phase SPE Cartridges (e.g., 30 mg/1 mL).
-
Biological Matrix: Calf, canine, or human plasma/urine[1],[2].
-
Buffers & Solvents: HPLC-grade Methanol (MeOH), Acetonitrile (ACN), 2% Phosphoric Acid (H
PO ) in water, 5% MeOH in water. -
Internal Standard (IS): A structurally similar NSAID (e.g., mefenamic acid or a stable isotope-labeled analog) to normalize extraction efficiency.
Step-by-Step SPE Protocol
Self-Validating System Integration: To ensure the trustworthiness of the assay, every extraction batch must include a "Blank Matrix" (to monitor for endogenous interference) and a "Spiked Matrix" (to calculate absolute recovery and matrix effects) processed alongside the unknown samples.
Step 1: Sample Pre-treatment
-
Aliquot 1.0 mL of biological fluid (plasma or urine) into a clean microcentrifuge tube.
-
Spike with 20 µL of the Internal Standard working solution.
-
Add 1.0 mL of 2% H
PO (v/v) to the sample. Vortex vigorously for 30 seconds to disrupt protein binding and adjust the pH to < 3.0.
Step 2: Cartridge Conditioning
-
Mount the SPE cartridges onto a vacuum manifold.
-
Condition with 1.0 mL of 100% MeOH to solvate the polymeric sorbent bed.
-
Equilibrate with 1.0 mL of HPLC-grade water. (Critical: Do not allow the sorbent bed to dry out before loading the sample, as this collapses the hydrophobic chains and drastically reduces recovery).
Step 3: Sample Loading
-
Load the pre-treated, acidified sample onto the cartridge.
-
Apply a gentle vacuum to achieve a flow rate of approximately 1 mL/min. This slow flow rate is crucial to allow sufficient residence time for hydrophobic mass transfer.
Step 4: Washing
-
Wash the cartridge with 1.0 mL of 5% MeOH in water.
-
Causality: This specific concentration is strong enough to wash away polar endogenous salts and hydrophilic peptides, but weak enough to prevent the premature elution of the highly hydrophobic, protonated oxindanac.
-
Apply maximum vacuum for 2 minutes to dry the sorbent bed completely, preventing aqueous carryover into the final eluate.
Step 5: Elution
-
Elute the analytes using 1.0 mL of 100% MeOH (or ACN).
-
Collect the eluate in a clean glass autosampler vial.
Step 6: Evaporation and Reconstitution
-
Evaporate the eluate to dryness under a gentle stream of nitrogen (N
) at 40°C. -
Reconstitute the residue in 200 µL of the initial HPLC mobile phase. Vortex for 30 seconds and transfer to an autosampler vial for injection.
Solid-Phase Extraction (SPE) workflow for Oxindanac recovery from biological matrices.
Analytical Quantification & Validation Data
Following extraction, the reconstituted samples are analyzed via High-Performance Liquid Chromatography (HPLC) coupled with UV detection or tandem mass spectrometry (LC-MS/MS) for enhanced sensitivity. Historical validation data for the extraction of oxindanac from 1 mL of plasma demonstrates the robustness of this analytical approach[1].
Table 1: Quantitative Validation Parameters for Oxindanac Extraction from Plasma
| Validation Parameter | Value / Range | Clinical / Analytical Significance |
| Linear Dynamic Range | 0.375 – 62.5 µg/mL | Covers sub-therapeutic to toxicokinetic plasma concentrations. |
| Absolute Recovery | 90.2% – 107.8% | Indicates highly efficient disruption of protein binding and SPE retention. |
| Inter-assay Precision (CV) | 2.1% – 22.3% | Demonstrates acceptable reproducibility across different extraction batches. |
| Limit of Detection (LOD) | 0.10 µg/mL | Ensures reliable detection during the terminal elimination phase (t |
| Limit of Quantification (LOQ) | 0.24 µg/mL | Provides a definitive baseline for accurate pharmacokinetic modeling. |
Data summarized from established HPLC methodologies for oxindanac[1].
Troubleshooting & Causality in Workflow Failures
-
Low Absolute Recovery (<70%):
-
Cause: Incomplete protein precipitation or insufficient acidification. If the pH is > 4.5, oxindanac remains ionized and will wash straight through the reversed-phase sorbent.
-
Solution: Verify the pH of the pre-treated sample is strictly < 3.0 using indicator paper before loading.
-
-
Poor Precision / High Matrix Effects:
-
Cause: Inadequate washing or failure to dry the sorbent bed. Residual aqueous matrix containing salts can suppress ionization in MS detectors.
-
Solution: Ensure the full 2-minute vacuum drying step is applied post-wash. If phospholipid interference persists, consider upgrading to a Mixed-Mode Anion Exchange (MAX) sorbent. A MAX sorbent allows you to wash with stronger organic solvents (e.g., 100% MeOH) while retaining the NSAID in its ionized state, eluting only when an acidic organic modifier is introduced.
-
References
-
King, J. N., Mauron, C., Voirol, M. J., & Hauffe, S. A. (1994). High performance liquid chromatography and pharmacokinetics of the non-steroidal anti-inflammatory drug, oxindanac, in calves. Journal of Veterinary Pharmacology and Therapeutics. 1
-
King, J. N., Voirol, M. J., Mauron, C., & Hauffe, S. A. (1994). Chiral pharmacokinetics of oxindanac in dogs. Chirality.2
Sources
assessing Oxindanac IC50 values in COX inhibition assays
Application Note: Assessing Oxindanac IC50 Values in COX Inhibition Assays
Abstract & Strategic Overview
Oxindanac ((-)-5-benzoyl-2,3-dihydro-6-hydroxy-1H-indene-1-carboxylic acid) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the arylalkanoic acid class.[1] Like structurally related compounds (e.g., indomethacin, sulindac), its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which catalyze the rate-limiting step in prostaglandin biosynthesis.[1][2][3][4]
Accurate determination of IC50 values is critical for establishing the Selectivity Ratio (COX-1 IC50 / COX-2 IC50).[1] This ratio predicts the therapeutic window regarding gastrointestinal safety (COX-1 sparing) versus cardiovascular risk (COX-2 inhibition).
This guide outlines two complementary methodologies:
-
Recombinant Enzyme Assay (Screening): A high-throughput, cell-free system using purified enzymes to determine intrinsic biochemical potency.[1]
-
Human Whole Blood (HWB) Assay (Physiological): The "Gold Standard" ex vivo model that accounts for plasma protein binding (PPB), providing a more clinically relevant prediction of in vivo efficacy.[1]
Materials & Reagents
| Reagent | Specification | Storage |
| Oxindanac | >98% Purity (CAS: 99910-68-6) | -20°C (Desiccated) |
| DMSO | Anhydrous, Cell Culture Grade | RT |
| COX-1 Enzyme | Ovine or Human Recombinant | -80°C |
| COX-2 Enzyme | Human Recombinant | -80°C |
| Arachidonic Acid | Substrate (100x stock in Ethanol) | -20°C (Light sensitive) |
| Colorimetric Substrate | TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) | 4°C (Dark) |
| LPS (Lipopolysaccharide) | E. coli O111:B4 (for HWB assay) | 4°C |
| Indomethacin | Reference Control (COX-1 Selective) | RT |
| Celecoxib | Reference Control (COX-2 Selective) | RT |
Protocol 1: Recombinant COX Inhibitor Screening (Colorimetric)
Principle: This assay measures the peroxidase activity of the COX heme cofactor. The reduction of PGG2 to PGH2 by the COX peroxidase active site drives the oxidation of the colorless substrate TMPD to a blue compound ($ \lambda_{max} = 590 $ nm).
Experimental Workflow
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Heme Solution: Dilute Hemin in Assay Buffer to final working concentration (typically 1
M). -
Oxindanac Stock: Dissolve Oxindanac in DMSO to 10 mM. Prepare serial dilutions (e.g., 0.01 nM to 100
M) in DMSO. Final DMSO concentration in assay must be < 5%.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-
-
Enzyme Incubation:
-
In a 96-well plate, add 150
L Assay Buffer and 10 L Heme . -
Add 10
L Enzyme (COX-1 or COX-2) to reaction wells. -
Add 10
L Oxindanac (various concentrations) or Vehicle (DMSO) to inhibitor wells.[1] -
Background Wells: Add buffer instead of enzyme.[1]
-
Incubate for 5–10 minutes at 25°C to allow inhibitor binding.[1]
-
-
Reaction Initiation:
-
Add 20
L TMPD (Colorimetric Substrate). -
Initiate reaction by adding 20
L Arachidonic Acid .[1] -
Shake plate for 10 seconds.
-
-
Measurement:
-
Incubate for exactly 2 minutes at 25°C.
-
Measure Absorbance at 590 nm using a microplate reader.
-
Protocol 2: Human Whole Blood (HWB) Assay
Principle: This assay is superior for predicting clinical efficacy because it accounts for Oxindanac's high protein binding (likely >99% like other arylalkanoic acids). Recombinant assays often underestimate the IC50 by neglecting albumin binding.
A. COX-1 Assay (Thromboxane B2 Generation)
Target: Platelet COX-1 activity during blood clotting.[1]
-
Blood Collection: Collect fresh blood from healthy volunteers (no NSAIDs for 2 weeks) into non-anticoagulated tubes.
-
Treatment: Immediately aliquot 1 mL blood into tubes containing Oxindanac (0.01 – 100
M) or vehicle.[1] -
Incubation: Incubate at 37°C for 1 hour to allow clotting. Platelets will activate and release Thromboxane A2 (unstable)
Thromboxane B2 (TXB2).[1] -
Termination: Centrifuge at 2,000 x g for 10 min. Collect serum.
-
Quantification: Measure TXB2 levels via ELISA.
B. COX-2 Assay (PGE2 Generation)
Target: Monocyte COX-2 expression induced by LPS.[1]
-
Blood Collection: Collect blood into Heparinized tubes.[1]
-
Treatment: Aliquot 1 mL blood.[1] Add Aspirin (10
g/mL) to irreversibly inhibit constitutive COX-1 (platelets).[1] -
Induction: Add Oxindanac (various conc.) followed by LPS (10
g/mL) . -
Incubation: Incubate at 37°C for 24 hours . This induces COX-2 expression in monocytes.[1]
-
Termination: Centrifuge, collect plasma.
-
Quantification: Measure PGE2 levels via ELISA.
Data Analysis & Visualization
Calculation of IC50
Calculate the % Inhibition for each concentration:
Fit data to a 4-Parameter Logistic (4PL) Equation (Sigmoidal Dose-Response):
Workflow Diagram (Graphviz)
Caption: Dual-arm Human Whole Blood (HWB) assay workflow for differentiating COX-1 (TXB2) and COX-2 (PGE2) inhibition profiles.
Expected Results & Validation
-
Oxindanac Profile: As an indene-acetic acid derivative, Oxindanac is expected to show potent inhibition.[1] While specific literature values vary by assay condition, structurally similar compounds (e.g., Sulindac sulfide) typically display IC50 values in the low micromolar range (0.1 – 10
M) .[1] -
Selectivity: Most "classic" NSAIDs in this class are either non-selective or slightly COX-1 selective.[1] A Selectivity Ratio (COX-1/COX-2) < 1 indicates COX-1 selectivity; > 1 indicates COX-2 selectivity.[1][5]
-
Validation Criteria:
References
-
Warner, T. D., et al. (1999). "Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis."[1] Proc Natl Acad Sci U S A.[1] 96(13): 7563–7568.[1] [Link]
-
Brideau, C., et al. (1996). "A human whole blood assay for clinical evaluation of biochemical efficacy of cyclooxygenase inhibitors."[1] Inflamm Res.[1][6] 45(2): 68-74.[1] [Link]
-
Laufer, S., et al. (2008). "Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity."[1] Inflammopharmacology.[1] 16: 147–154.[1] [Link]
Sources
- 1. Oxyacanthine | C37H40N2O6 | CID 442333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Proglumetacin Maleate? [synapse.patsnap.com]
- 3. Scientific rationale for specific inhibition of COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medcentral.com [medcentral.com]
- 5. ccjm.org [ccjm.org]
- 6. Pharmacological studies on proglumetacin maleate, a new non-steroidal anti-inflammatory drug (4). Mode of action on anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Oxindanac Aqueous Solubility
Status: Active Topic: Solubility Enhancement & Formulation Troubleshooting Molecule: Oxindanac (Indan-1-carboxylic acid derivative) Target Audience: Formulation Scientists, Pre-clinical Researchers[1]
Welcome to the Oxindanac Formulation Support Hub
You are likely here because you are encountering poor aqueous solubility with Oxindanac, a BCS Class II NSAID.[1] This guide is structured to troubleshoot your specific experimental bottlenecks. We move beyond generic advice to address the physicochemical realities of the indan-1-carboxylic acid scaffold.
Quick Diagnostic: Where is your failure point?
-
Issue A: "I can't get consistent solubility data."
-
Issue B: "The free acid dissolves too slowly."[1]
-
Issue C: "My formulation precipitates in acidic media (stomach)."
-
Issue D: "I need a liquid formulation or rapid onset."
Module 1: Physicochemical Characterization & Troubleshooting
The Problem: You observe variable solubility data depending on the buffer used. The Root Cause: Oxindanac is a weak acid (pKa ~4.2–4.7).[1] Its solubility is pH-dependent.[1] At pH < pKa, it exists as the uncharged, hydrophobic free acid. At pH > pKa, it ionizes to the carboxylate anion, increasing solubility.
Q: Why is my intrinsic solubility (
Q: How do I accurately measure solubility for this molecule?
Protocol: Do not use unbuffered water. The pH of water will drift based on atmospheric
-
Buffer Selection: Use 50 mM Phosphate buffer (pH 6.[1]8) for ionized solubility and 0.1 N HCl (pH 1.[1]2) for intrinsic solubility.[1]
-
Equilibration: Shake-flask method for 24 hours at 37°C.
-
Filtration: Use PVDF filters (low binding).[1] Nylon filters may adsorb the hydrophobic drug, giving false low results.
Data Reference Table: Theoretical Solubility Profile
| Medium | pH | Predominant Species | Solubility Expectation |
|---|---|---|---|
| 0.1 N HCl | 1.2 | Unionized (Free Acid) | Very Low (< 0.01 mg/mL) |
| Acetate Buffer | 4.5 | Mixed (50% Ionized) | Moderate |
| Phosphate Buffer | 6.8 | Ionized (Anion) | High (> 0.5 mg/mL) |[1]
Module 2: Salt Selection & Screening
The Problem: The free acid has poor dissolution rates. The Solution: Convert Oxindanac to a salt form.[1] The carboxylic acid group is an ideal handle for salt formation.[1]
Q: Which counter-ion should I choose? A:
-
Sodium (
): The standard choice.[1][2] High melting point, stable, but risk of "common ion effect" in the stomach (HCl) causing rapid precipitation. -
Tromethamine (Tris): Excellent for buffering the microenvironment.[1] It maintains a higher local pH around the dissolving particle, preventing surface precipitation.
-
Meglumine: Similar to Tris, often yields non-hygroscopic salts with NSAIDs.[1]
Troubleshooting Guide: Salt Disproportionation
-
Symptom: The salt dissolves initially but then the solution becomes cloudy.
-
Cause: The pH of the diffusion layer drops below
(pH of maximum solubility), causing the free acid to precipitate on the surface of the dissolving salt particle. -
Fix: Add an alkalizing agent (e.g.,
or MgO) to the formulation to maintain the microenvironmental pH.
Figure 1: Decision tree for salt selection based on melting point and dissolution risks.
Module 3: Amorphous Solid Dispersions (ASDs)
The Problem: Even the salt form precipitates in the stomach, limiting absorption. The Solution: Create an Amorphous Solid Dispersion (ASD) to "freeze" the drug in a high-energy, disordered state using a polymer carrier.
Q: Which polymer is best for Oxindanac? A: You need a polymer that inhibits crystallization of the carboxylic acid.
-
HPMC-AS (Hydroxypropyl Methylcellulose Acetate Succinate): The "Gold Standard" for acidic drugs.[1] It is insoluble in the stomach (protecting the drug from acid-induced precipitation) and dissolves in the intestine (releasing the drug where it is soluble).
-
PVP-VA64 (Copovidone): Good general solubility, but less protection against acid precipitation than HPMC-AS.[1]
Experimental Protocol: Solvent Evaporation ASD
-
Solvent: Dissolve Oxindanac and HPMC-AS (Ratio 1:3) in Acetone/Methanol (1:1).[1]
-
Process: Rotary evaporation or Spray Drying.[1]
-
Secondary Drying: Vacuum oven at 40°C for 48 hours to remove residual solvent (critical to prevent plasticization and recrystallization).
Troubleshooting: "My ASD crystallized after 1 month."
-
Check Tg: The Glass Transition Temperature (Tg) of the mix must be at least 50°C above storage temperature.
-
Moisture: Water acts as a plasticizer.[1] Use HPMC-AS (hydrophobic) rather than PVP (hygroscopic) if moisture is an issue.[1]
Module 4: Cyclodextrin Complexation
The Problem: You need a liquid formulation or very fast onset, and salts are not stable in solution. The Solution: Inclusion complexation.[1][3] The hydrophobic indan ring fits into the cyclodextrin cavity.
Q: Which Cyclodextrin?
A: HP-
- -CD: Cavity too small for the benzoyl/indan group.[1]
-
-CD: Limited aqueous solubility itself; nephrotoxicity risks in parenteral (okay for oral, but HP-
-CD is superior).[1] -
HP-
-CD: Highly soluble, safe, and disrupts the crystal lattice effectively.
Protocol: Kneading Method (Scalable)
-
Mix Oxindanac and HP-
-CD in a 1:1 molar ratio.[1] -
Add a small amount of water/ethanol (1:1) to form a paste.[1]
-
Knead for 45 minutes (mortar/pestle or extruder).
-
Dry at 45°C.
Figure 2: Mechanism of inclusion complex formation between Oxindanac and Cyclodextrin.
Module 5: Dissolution Testing & QC
The Problem: "I can't distinguish between my formulations." The Solution: Your dissolution method might be "too aggressive" (sink conditions are too easy).[1]
Q: How do I design a discriminatory dissolution test? A: Avoid 100% sink conditions with surfactants if possible.
-
Media: Use pH 1.2 (0.1N HCl) for 2 hours, then switch to pH 6.8 (Phosphate). This mimics the GI transit.
-
Non-Sink Conditions: If differentiating ASDs, use a media volume where the crystalline drug would saturate, but the amorphous drug would supersaturate. This allows you to observe the "spring and parachute" effect.[1]
References
-
Biopharmaceutics Classification System (BCS): Amidon, G. L., et al.[1] "A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability." Pharm Res.[1] 1995.[1][4] Link
-
Salt Selection: Serajuddin, A. T.[1] "Salt formation to improve drug solubility."[1] Advanced Drug Delivery Reviews. 2007.[1] Link
-
Amorphous Solid Dispersions: Leuner, C., & Dressman, J. "Improving drug solubility for oral delivery using solid dispersions." European Journal of Pharmaceutics and Biopharmaceutics.[1] 2000.[1] Link
-
Cyclodextrin Complexation: Loftsson, T., & Brewster, M. E. "Pharmaceutical applications of cyclodextrins: 1. Drug solubilization and stabilization."[1] Journal of Pharmaceutical Sciences.[1] 1996.[1] Link
-
HPMC-AS in ASDs: Curatolo, W., et al. "Utility of Hydroxypropylmethylcellulose Acetate Succinate (HPMCAS) for Initiation and Maintenance of Drug Supersaturation in the GI Milieu."[1] Pharmaceutical Research.[1][5] 2009. Link
Sources
- 1. Oxacillin Sodium | C19H20N3NaO6S | CID 23694213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sodium oxalate - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. Physicochemical profiling (solubility, permeability and charge state) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Oxindanac Degradation During Long-Term Storage
Welcome to the Technical Support Center for Oxindanac handling and storage. Oxindanac (5-benzoyl-6-hydroxy-1-indancarboxylic acid) is a non-steroidal anti-inflammatory drug (NSAID) and a weak cyclooxygenase (COX) inhibitor[1][2]. While it demonstrates potent pharmacological activity, its unique structural features—specifically the benzoyl chromophore, the phenolic 6-hydroxy group, and the chiral center at the C1 position—render it highly susceptible to environmental degradation[1][3].
This guide is designed for researchers, analytical chemists, and formulation scientists to troubleshoot common degradation issues, understand the underlying chemical causality, and implement self-validating storage protocols.
Part 1: Troubleshooting Guides & FAQs
Q1: Why do my aqueous Oxindanac stock solutions turn yellow or brown over time?
The Causality: This discoloration is a classic indicator of oxidative degradation. Oxindanac contains a hydroxyl group at the C6 position of the indane ring. Phenolic and phenol-like moieties are highly susceptible to autoxidation when exposed to dissolved oxygen, especially in aqueous environments. The oxidation process generates reactive quinone-like intermediates, which subsequently polymerize into highly conjugated, colored degradation products. The Solution: You must eliminate dissolved oxygen from your storage buffers. Purge all aqueous solvents with an inert gas (Argon is preferred over Nitrogen due to its higher density, which better displaces oxygen in the vial headspace) for at least 15 minutes prior to solubilization. Additionally, consider adding a water-soluble antioxidant, such as ascorbic acid or sodium metabisulfite (0.01% w/v), to act as a sacrificial electron donor.
Q2: I am observing a loss of the active enantiomer during storage. What causes this chiral inversion?
The Causality: Oxindanac is a chiral molecule, and its pharmacological profile is stereospecific. Like many chiral NSAIDs (e.g., 2-arylpropionic acids), Oxindanac undergoes chiral inversion and epimerization[3][4]. The proton alpha to the carboxylic acid (at the C1 position) is relatively acidic. In neutral to basic aqueous conditions (pH > 7.0), this proton can be abstracted, forming a planar enolate intermediate. When the molecule reprotonates, it does so non-stereoselectively, leading to racemization and a drop in enantiomeric purity. The Solution: Maintain the formulation at a slightly acidic pH (5.5 to 6.0) to suppress enolate formation[5]. Avoid storing the compound in basic buffers (like Tris pH 8.0) for prolonged periods.
Q3: My samples show rapid degradation when left on the benchtop, even in sealed vials. Why?
The Causality: Oxindanac is highly photosensitive due to its 5-benzoyl group. The benzoyl moiety acts as an internal photosensitizer. Upon absorbing ultraviolet (UV) light, it enters a high-energy triplet excited state. This diradical state can abstract a hydrogen atom from the solvent or induce an intramolecular cleavage, leading to the rapid decarboxylation of the C1 carboxylic acid. The Solution: All handling must be performed under low-actinic lighting. Storage vials must be made of amber glass, which blocks UV transmission below 400 nm.
Oxindanac photolytic degradation pathway via benzoyl-induced decarboxylation.
Q4: How can I optimize lyophilization to prevent moisture-induced degradation?
The Causality: Residual moisture in solid-state Oxindanac facilitates solid-phase hydrolysis and provides a microenvironment for epimerization. Standard lyophilization without proper pH adjustment can lead to amorphous cakes that are highly hygroscopic and unstable[5]. The Solution: Pre-adjust the pH of the pre-lyophilization solution to 5.5–6.0 using a volatile buffer (e.g., ammonium acetate)[5]. Ensure the secondary drying phase of your lyophilization cycle is extended to reduce residual moisture to <1%.
Part 2: Quantitative Degradation Data Summary
To aid in risk assessment during experimental design, the following table summarizes the quantitative degradation triggers and the recommended preventive actions for Oxindanac.
| Degradation Pathway | Primary Trigger | Structural Vulnerability | Estimated Half-Life (Unprotected) | Preventive Action |
| Photolysis | UV Light (<400 nm) | 5-Benzoyl chromophore | < 4 hours (Benchtop) | Amber vials, dark storage |
| Oxidation | Dissolved O₂ | 6-Hydroxy group (Phenolic) | 3–5 days (Aqueous, 25°C) | Argon purging, antioxidants |
| Epimerization | pH > 7.0 | C1 Chiral center | 7–14 days (pH 8.0, 25°C) | Buffer at pH 5.5–6.0 |
| Hydrolysis | Residual Moisture | Carboxylic acid moiety | > 6 months (Solid, 25°C) | Lyophilization (<1% moisture) |
Part 3: Optimized Lyophilization and Anaerobic Storage Workflow
To guarantee the scientific integrity of your Oxindanac stocks, implement the following self-validating protocol. This methodology addresses all three major degradation pathways (oxidation, photolysis, and epimerization) simultaneously.
Step-by-Step Methodology
Phase 1: Preparation of the Pre-Lyophilization Solution
-
Buffer Preparation: Prepare a 50 mM Ammonium Acetate buffer. Adjust the pH to 5.8 using glacial acetic acid. Causality: This slightly acidic pH prevents base-catalyzed enolization and subsequent chiral inversion at the C1 position[3][5].
-
Deoxygenation: Sparge the buffer with high-purity Argon gas for 20 minutes.
-
Solubilization: Under low-actinic light, dissolve Oxindanac powder into the deoxygenated buffer to achieve a final concentration of 10 mg/mL. Stir gently until completely dissolved.
-
Sterile Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into sterile, amber-glass lyophilization vials. Causality: Amber glass prevents UV-induced excitation of the benzoyl group.
Phase 2: Lyophilization Cycle 5. Freezing: Load the vials into the lyophilizer and ramp the shelf temperature to -40°C at a rate of 1°C/min. Hold at -40°C for 4 hours to ensure complete crystallization. 6. Primary Drying: Reduce chamber pressure to 50 mTorr. Raise the shelf temperature to -10°C and hold for 24 hours to allow sublimation of the bulk ice. 7. Secondary Drying: Raise the shelf temperature to 20°C at 0.5°C/min. Hold for 12 hours to drive off bound residual moisture, targeting a final moisture content of <1%.
Phase 3: Sealing and Storage 8. Backfilling: Backfill the lyophilizer chamber with dry Argon gas to 800 Torr. Causality: Sealing under Argon prevents long-term autoxidation of the 6-hydroxy group. 9. Stoppering: Hydraulically stopper the vials within the chamber before exposing them to ambient air. 10. Storage: Crimp seal the vials with aluminum caps and store them at -20°C in a desiccated environment.
Optimized step-by-step lyophilization and storage workflow for Oxindanac.
References
- NCATS Global Substance Registration System (GSRS) - Oxindanac. National Center for Advancing Translational Sciences.
- Oxindanac - Drug Targets, Indications, Patents. Patsnap Synapse.
- Lyophilization process and products obtained thereby (WO2007061529A1). Google Patents.
- Pharmacologically active compounds in the environment and their chirality. SciSpace.
- Drug Stereochemistry. National Academic Digital Library of Ethiopia.
Sources
Technical Support Center: Oxindanac Solubility & Handling
The following guide is structured as a specialized Technical Support Center for researchers working with Oxindanac (CAS 68548-99-2) . It synthesizes physicochemical data with practical cell culture methodologies to resolve precipitation issues.[1][2]
Status: Operational | Topic: Troubleshooting Precipitation in Culture Media Assigned Specialist: Senior Application Scientist, Cell Biology Division[1]
Rapid Response: The "Red Flag" Checklist
If you observe turbidity, crystals, or floating debris immediately upon adding Oxindanac to your cell culture media, stop and verify these three critical parameters before proceeding:
-
Solvent Compatibility: Are you using DMSO (Dimethyl Sulfoxide) as your primary stock solvent? Aqueous buffers (PBS, water) will fail to dissolve Oxindanac at stock concentrations.[1]
-
Concentration Shock: Is your final concentration in the media
? High concentrations often exceed the kinetic solubility limit in aqueous environments, even with serum present.[1] -
Temperature Mismatch: Did you add a cold (
or ) stock solution directly to warm ( ) media? This thermal shock promotes immediate crystallization.[1]
Diagnostic Workflow
Use this logic tree to identify the root cause of your precipitation issue.
Figure 1: Diagnostic decision tree for identifying the source of particulate matter in Oxindanac-treated cultures.
Technical Deep Dive: Why Oxindanac Precipitates
To prevent precipitation, one must understand the molecule's behavior.[1] Oxindanac is an arylalkanoic acid NSAID (Non-Steroidal Anti-Inflammatory Drug).[1] Its behavior is governed by two opposing forces:
-
Hydrophobicity (The Problem): The core structure of Oxindanac (benzylidene-indane scaffold) is highly lipophilic.[1] In water, water molecules form an ordered "cage" around the drug, which is energetically unfavorable.[1] The drug molecules prefer to aggregate (precipitate) to minimize water contact.[1]
-
Ionization (The Solution): Oxindanac contains a carboxylic acid group (-COOH).[1]
The Failure Point: When you pipet a dissolved stock (in DMSO) into culture media, there is a micro-second "mixing lag."[1] The hydrophobic drug hits the water before it can fully ionize or bind to serum proteins (Albumin).[1] If the local concentration is too high during this split second, it nucleates into crystals that will not re-dissolve easily.[1]
Physicochemical Data Summary
| Property | Value (Approx.) | Implication for Handling |
| Molecular Weight | 282.29 g/mol | Small molecule, diffuses rapidly.[1] |
| pKa | ~4.2 - 4.7 (Acidic) | Must maintain pH > 7.0 to keep soluble.[1] Avoid acidic buffers.[1] |
| LogP | ~3.4 (Lipophilic) | Prefers lipid membranes/DMSO over water.[1] |
| Solubility (Water) | < 0.1 mg/mL | Essentially insoluble without pH adjustment.[1] |
| Solubility (DMSO) | > 50 mg/mL | Excellent stock solvent.[1] |
Validated Preparation Protocols
Protocol A: Preparation of Stable Stock Solution (50 mM)
Do not attempt to make aqueous stocks (e.g., in PBS).
-
Weighing: Weigh approx. 14.1 mg of Oxindanac powder.[1]
-
Solvent: Add 1.0 mL of sterile, high-grade DMSO (Dimethyl Sulfoxide).
-
Note: Ethanol is an alternative, but DMSO is preferred for lower volatility and better solubility.[1]
-
-
Dissolution: Vortex vigorously for 30 seconds. The solution should be clear and slightly yellow.[1]
-
Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol B: The "Dropwise-Swirl" Addition Method (Critical)
This method prevents the "Solvent Shock" described in Section 3.
-
Pre-warm Media: Ensure your culture media (e.g., DMEM + 10% FBS) is pre-warmed to 37°C. Cold media decreases solubility.[1]
-
Vortex the Stock: Ensure the DMSO stock is fully thawed and homogeneous.
-
Dynamic Addition:
-
Visual Check: Hold the tube up to the light. It should remain clear. If it turns milky, the concentration is too high or mixing was too slow.
Frequently Asked Questions (FAQs)
Q1: Can I dissolve Oxindanac in PBS or water first? A: No. Oxindanac is a lipophilic weak acid.[1] At the high concentrations required for a stock solution (e.g., 10mM), it will not dissolve in neutral aqueous buffers.[1] It requires an organic cosolvent (DMSO) to disrupt the crystal lattice before being diluted into the final aqueous environment.[1]
Q2: What is the maximum concentration I can use in cells? A: While toxicity varies by cell line, the solubility limit in media (with 10% serum) is typically around 100 µM to 200 µM .[1] Above this, the risk of precipitation increases drastically.[1] If you need higher doses, you must validate that the drug is actually in solution using HPLC or absorbance, otherwise, you are dosing the cells with inert crystals.[1]
Q3: Does Serum (FBS) help? A: Yes. Bovine Serum Albumin (BSA) in FBS acts as a carrier protein.[1] It binds lipophilic drugs like Oxindanac, effectively increasing their apparent solubility.[1] Serum-free media is much more prone to precipitation.[1] If you must use serum-free conditions, consider coating the culture plate or using a carrier like cyclodextrin, though this alters the experimental baseline.[1]
Q4: My media turned yellow after adding the drug. Is this bad? A: Not necessarily. Oxindanac itself can have a slight yellowish tint in solution.[1] However, if the yellow is accompanied by turbidity (cloudiness), it indicates precipitation.[1] If it is a clear yellow solution, it is likely safe.[1] Note: Extremely high concentrations of acidic drugs can shift the Phenol Red indicator in media to yellow (acidic), suggesting you have exceeded the buffering capacity.
Q5: Can I filter-sterilize the media after adding the drug? A: Proceed with caution. If the drug has precipitated (even micro-crystals invisible to the eye), filtering (0.22 µm) will remove the drug, and you will be treating your cells with nothing but solvent. Always add sterile stock to sterile media. If you must filter, analyze the filtrate to confirm the drug concentration hasn't dropped.[1]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 54562, Oxindanac. Retrieved from [Link][1]
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1] (Foundational text on LogP and solubility).
Sources
Technical Support Center: Optimizing Oxindanac Synthesis
Welcome to the technical support center for Oxindanac synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of Oxindanac. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot effectively and enhance your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for Oxindanac, and what are its critical stages?
A common and effective route to Oxindanac, a derivative of indole-3-acetic acid, involves a multi-step synthesis. The core of the strategy is often the construction of the substituted indole ring system, followed by the elaboration of the acetic acid side chain. The critical stages that directly impact yield and purity are the initial indole formation (e.g., via Fischer indole synthesis), the subsequent N-acylation, and the final cyclization to form the indanone ring. Each of these steps is sensitive to reaction conditions and reagent quality.
Q2: My overall yield is consistently low. What are the primary factors I should investigate first?
Low overall yields in multi-step syntheses can be attributed to cumulative losses. However, the most frequent culprits are suboptimal reaction conditions, poor quality of starting materials, and inefficient purification methods.[1] Specifically for indole-related syntheses, key areas to investigate include:
-
Indole Ring Formation: This step is often acid-catalyzed and can be prone to side reactions if the temperature or acid concentration is not tightly controlled.
-
Side-Chain Introduction: The reaction to add the acetic acid moiety can be incomplete or lead to undesired byproducts.
-
Purification: Product loss during workup and purification, especially during recrystallization or chromatography, is a significant factor.[2]
Q3: I'm observing significant byproduct formation. What are the likely impurities in Oxindanac synthesis?
Impurity profiles can be complex and stem from various stages of the synthesis. Common impurities may include:
-
Unreacted Intermediates: Incomplete reactions at any stage will carry over starting materials into the final product.
-
Oxidation Products: The indole nucleus can be susceptible to air oxidation, especially under harsh reaction conditions, leading to colored impurities.[3]
-
Side-Reaction Products: For example, during the Fischer indole synthesis, alternative cyclization pathways can lead to regioisomeric impurities.
-
Degradation Products: The final product, Oxindanac, might degrade if exposed to excessive heat or incompatible pH levels during workup.[1]
Troubleshooting Guide: Common Synthesis Issues
This section provides a detailed, problem-oriented approach to resolving common challenges encountered during Oxindanac synthesis.
Problem 1: Low Reaction Yield
A low yield is one of the most common and frustrating issues in chemical synthesis. The cause can be multifaceted, originating from starting materials, reaction conditions, or the workup procedure.[4]
Logical Troubleshooting Workflow for Low Yield
The following diagram outlines a systematic approach to diagnosing and resolving low yield issues.
Caption: A decision-making flowchart for troubleshooting low reaction yields.
Potential Causes and Solutions
-
Poor Quality of Starting Materials: Impurities in reactants, including residual water in solvents, can inhibit the reaction or generate side products.
-
Causality: Water can hydrolyze intermediates or deactivate catalysts. Other organic impurities can compete in side reactions, consuming reactants and lowering the yield of the desired product.
-
Solution: Always use reagents from a reliable source. Purify starting materials if their purity is questionable. For example, o-phenylenediamines, often used in indole synthesis, can be purified by recrystallization.[3] Ensure solvents are anhydrous, especially for moisture-sensitive steps.
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical variables that dictate the reaction's outcome.[5]
-
Causality: Every reaction has an optimal temperature range. Too low, and the reaction rate is impractically slow; too high, and you risk decomposition of reactants or products.[1] The solvent's polarity can dramatically affect reaction rates and even alter the reaction pathway.
-
Solution: Conduct small-scale optimization experiments. Systematically vary one parameter at a time (e.g., run the reaction at 40°C, 50°C, and 60°C) while keeping others constant. Monitor progress by TLC or LC-MS to determine the optimal reaction time, avoiding prolonged heating that could lead to degradation.
Parameter Range for Initial Screening Rationale Temperature Room Temp to 80°C Balances reaction rate against potential thermal degradation. Solvent Toluene, DMF, Acetonitrile Covers a range of polarities that can influence solubility and reactivity. Catalyst Loading 1-10 mol% Finds the balance between reaction rate and cost/ease of removal. Caption: Table summarizing starting points for reaction condition optimization. -
-
Inefficient Workup and Purification: Significant product loss can occur during extraction, washing, and final purification steps.
-
Causality: The product may have partial solubility in the aqueous layer during extraction, or it may not crystallize efficiently from the chosen solvent system. Overly aggressive purification, like using a highly active chromatography stationary phase, can also lead to product degradation.
-
Solution: Optimize the purification protocol. For crystallization, perform a solvent screen to find a system that provides high recovery and good purity.[2] During liquid-liquid extraction, perform back-extractions of the aqueous layer to recover any dissolved product.
-
Protocol: Optimizing Recrystallization for High Recovery
-
Solvent Screening: In separate small vials, dissolve ~20 mg of crude Oxindanac in a minimal amount of various heated solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, and mixtures thereof).
-
Cooling and Observation: Allow the vials to cool slowly to room temperature, then place them in an ice bath. Observe which solvent system yields the most crystalline solid with the least amount of colored impurities remaining in the supernatant.
-
Scale-Up: Once an optimal solvent or solvent pair (e.g., Ethanol/Water) is identified, perform the recrystallization on the bulk material. Dissolve the crude product in the minimum amount of hot solvent.
-
Crystallization: Allow the solution to cool undisturbed to form large crystals. Rapid cooling often traps impurities.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Problem 2: Product Purity Issues & Side Reactions
The formation of multiple products is a common challenge, reducing the yield of the desired compound and complicating purification.[6]
Potential Causes and Solutions
-
Formation of Regioisomers: When using unsymmetrical starting materials, the reaction can often proceed at more than one site, leading to a mixture of isomers.
-
Causality: In many reactions, the regiochemical outcome is determined by a fine balance of steric and electronic effects. Subtle changes in reaction conditions can tip this balance.[6]
-
Solution: Modifying the reaction conditions can often favor one isomer. Changing the solvent polarity or adding a Lewis acid catalyst can alter the transition state energies, improving selectivity. In some cases, using a starting material with a directing group that can be removed later is an effective strategy.
-
-
Oxidative Degradation: Indole-containing compounds can be sensitive to oxidation.
-
Causality: The electron-rich indole ring is susceptible to attack by atmospheric oxygen, particularly at elevated temperatures or in the presence of trace metal catalysts.[3] This often results in the formation of highly colored, polymeric materials.
-
Solution: Conduct the reaction under an inert atmosphere of nitrogen or argon. Degas solvents before use by sparging with an inert gas. The addition of an antioxidant, if compatible with the reaction chemistry, can also mitigate this issue.
-
General Synthetic Workflow and Control Points
The following diagram illustrates a generic synthesis pathway, highlighting critical points where yield and purity are determined.
Caption: A generalized workflow for Oxindanac synthesis highlighting critical control points.
References
-
El-Din, N. S. (1999). Synthesis and antibacterial activity of some indole acetic acid derivatives. Acta Pharmaceutica, 49, 127-132.
-
Hassan, A., et al. (2023). Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents. Frontiers in Chemistry.
-
Prusty, D., et al. (2004). Aberrant Synthesis of Indole-3-Acetic Acid in Saccharomyces cerevisiae Triggers Morphogenic Transition. Genetics.
-
Cole, K. P., et al. (2020). Accelerated Chemical Reaction Optimization Using Multi-Task Learning. Chemical Science.
-
Hemler, M., & Lands, W. E. (1976). Purification of the cyclooxygenase that forms prostaglandins. Demonstration of two forms of iron in the holoenzyme. Journal of Biological Chemistry.
-
Pokorny, R. (1941). A new synthesis of indole-3-acetic acid. Journal of the American Chemical Society.
-
Spaepen, S., & Vanderleyden, J. (2011). Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms. PMC - NIH.
-
Murray, P., et al. (2023). A Brief Introduction to Chemical Reaction Optimization. Chemical Reviews.
-
Rojas-Abreu, L., et al. (2023). Optimization of Chemical Synthesis Processes on an Industrial Scale. Migration Letters.
-
BenchChem Technical Support. (2025). Troubleshooting common problems in quinoxaline synthesis. BenchChem.
-
BenchChem Technical Support. (2025). Troubleshooting guide for the synthesis of substituted quinoxalines. BenchChem.
-
Wang, Y., et al. (2018). A facile method for the synthesis of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid and it's optimization. Pakistan Journal of Pharmaceutical Sciences.
-
BenchChem Technical Support. (2025). Troubleshooting common side reactions in 1,2,4-oxadiazole synthesis. BenchChem.
-
Abid, M., et al. (2020). Novel sulindac derivatives: synthesis, characterisation, evaluation of antioxidant, analgesic, anti-inflammatory, ulcerogenic and COX-2 inhibition activity. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Karimov, J. S. (2025). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds. American Journal of Applied Science and Technology.
-
Ivory Research. (2018). Significance of impurities in active pharmaceutical ingredients. Ivory Research.
-
Thermo Fisher Scientific. (2023). Gene Synthesis and Mutagenesis Support - Troubleshooting. Thermo Fisher Scientific.
-
CN110041191A - A kind of purification process of pelubiprofen. (2019). Google Patents.
-
Wu, Y., et al. (2011). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech.
-
BenchChem Technical Support. (2025). Troubleshooting guide for the synthesis of isoxazole derivatives. BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN110041191A - A kind of purification process of pelubiprofen - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Oxindanac Technical Support Center: In Vitro Cytotoxicity Troubleshooting Guide
Welcome to the Application Scientist Support Center for Oxindanac (CGP 6258) research. Oxindanac is a moderately active cyclooxygenase (COX) inhibitor that has demonstrated potent anti-inflammatory properties, particularly in experimental models of bacterial meningitis[1][2]. However, its broader clinical application has been historically limited by off-target side effects[1].
When working with Oxindanac in vitro, researchers frequently encounter confounding cytotoxicity in non-target cells (such as gastrointestinal epithelial cells, fibroblasts, or hepatocytes). This guide provides a mechanistic breakdown of these off-target effects and offers validated, step-by-step troubleshooting protocols to isolate the drug's primary pharmacological action from its generalized toxicity.
Part 1: Frequently Asked Questions (Mechanisms of Toxicity)
Q1: Why do my non-target cells show rapid viability loss when exposed to Oxindanac, even at concentrations where COX is fully inhibited? A: The cytotoxicity of NSAIDs like Oxindanac is largely driven by COX-independent mechanisms , specifically the uncoupling of mitochondrial oxidative phosphorylation[3]. Because Oxindanac is a weak acid, it is subject to the "ion-trapping" phenomenon. In the slightly acidic microenvironment near the cell surface, the drug becomes protonated and lipophilic, allowing it to easily cross the cell membrane. Once in the neutral cytosol, it dissociates and accumulates[3]. This high intracellular concentration uncouples mitochondrial oxidative phosphorylation, leading to a severe depletion of cellular ATP, increased reactive oxygen species (ROS), and subsequent apoptosis or necrosis[3].
Q2: I am observing direct membrane damage (indicated by rapid LDH release) within 2-4 hours of Oxindanac application. Is this related to mitochondrial failure? A: Not entirely. In addition to mitochondrial uncoupling, NSAIDs exhibit a "topical" or direct toxicity due to their detergent-like physicochemical properties[3]. The drug directly interacts with surface membrane phospholipids, causing rapid membrane permeabilization[3]. If you are seeing rapid Lactate Dehydrogenase (LDH) release before ATP depletion occurs, you are likely observing this direct membrane damage rather than secondary apoptotic necrosis.
Q3: How can I rescue cell viability in my in vitro models without altering the drug's primary COX-inhibitory mechanism? A: You must address the specific causal pathway of the toxicity. If the toxicity is mitochondrial, you can supplement the culture media with alternative energy substrates. Providing excess substrates for glycolysis (e.g., high glucose) and the Tricarboxylic Acid (TCA) cycle (e.g., glutamine, sodium pyruvate) allows the cell to bypass the mitochondrial ATP deficit, thereby abrogating the toxicity[3]. If the toxicity is membrane-driven, utilizing lipid sinks (like Bovine Serum Albumin) or liposomal encapsulation will buffer the free drug concentration and prevent direct phospholipid disruption.
Part 2: Mechanistic Pathways & Troubleshooting Workflows
To effectively mitigate Oxindanac cytotoxicity, it is critical to understand the divergence between its pharmacological target and its toxicological off-targets.
Caption: Mechanistic pathway of Oxindanac-induced cytotoxicity and targeted mitigation strategies.
Caption: Troubleshooting workflow for diagnosing and resolving Oxindanac cytotoxicity in vitro.
Part 3: Validated Experimental Protocols
The following protocols are designed as self-validating systems. By running parallel diagnostics (LDH for membrane integrity, ATP for mitochondrial function), you can definitively prove that your mitigation strategy is working through the intended causal mechanism.
Protocol A: ATP-Rescue Metabolic Supplementation Assay
Purpose: To bypass Oxindanac-induced mitochondrial uncoupling by forcing cells to rely on glycolysis and direct TCA cycle feeding.
Step 1: Cell Seeding & Acclimation
-
Seed non-target cells (e.g., Caco-2 enterocytes or HepG2 hepatocytes) in a 96-well plate at
cells/well. -
Incubate for 24 hours in standard DMEM (1g/L glucose) to allow attachment.
Step 2: Media Preparation (The "Rescue" Formulation)
-
Control Media: Standard DMEM (1g/L glucose, 2mM L-Glutamine).
-
Rescue Media: High-glucose DMEM (4.5g/L glucose) supplemented with 4mM L-Glutamine and 2mM Sodium Pyruvate. Causality note: The excess pyruvate and glutamine feed directly into the TCA cycle, bypassing the need for upstream oxidative phosphorylation complexes inhibited by the NSAID[3].
Step 3: Drug Exposure
-
Aspirate seeding media and replace with either Control or Rescue media containing a dose-response gradient of Oxindanac (e.g.,
to ). -
Incubate for 24 hours.
Step 4: Self-Validation (Multiplexed Readout)
-
Membrane Check: Transfer
of the supernatant to a new plate and perform an LDH release assay. (If LDH is high, the rescue media will not save the cells, as the membrane is already compromised). -
ATP Check: Add CellTiter-Glo® (or equivalent luminescent ATP reagent) to the remaining cells in the original plate.
-
Success Criteria: A successful rescue is defined by normalized ATP levels and restored viability in the Rescue Media group, while the Control Media group shows dose-dependent ATP depletion.
Protocol B: BSA-Buffered Drug Delivery
Purpose: To prevent direct, detergent-like interaction between Oxindanac and the cellular phospholipid bilayer.
Step 1: Preparation of Buffered Media
-
Prepare standard culture media supplemented with 4% (w/v) essentially fatty-acid-free Bovine Serum Albumin (BSA).
-
Causality note: BSA acts as a "lipid sink." Oxindanac binds to the hydrophobic pockets of BSA, reducing the free, unbound fraction of the drug that acts as a membrane detergent, while still allowing slow release for intracellular COX inhibition.
Step 2: Dosing & Incubation
-
Spike Oxindanac into the BSA-supplemented media. Allow 30 minutes at 37°C for protein-drug equilibration.
-
Apply to cultured cells and incubate for 4 to 24 hours.
Step 3: Validation
-
Measure LDH release at 4 hours. A successful BSA buffer will show near-zero LDH release compared to a non-BSA control, proving the prevention of direct membrane permeabilization.
Part 4: Quantitative Data & Expected Outcomes
The table below summarizes the expected quantitative shifts in cytotoxicity metrics when applying the troubleshooting protocols to a standard in vitro enterocyte model (e.g., Caco-2 cells) exposed to
| Experimental Condition | Media Supplement | Primary Mechanism Addressed | Intracellular ATP (% of Control) | LDH Release (% of Total) | Cell Viability (IC50 Shift) |
| Standard (Unmitigated) | None | None | 35% ± 5% | 45% ± 4% | Baseline ( |
| Metabolic Rescue | 4.5g/L Glc, 2mM Pyr | Mitochondrial Uncoupling | 88% ± 6% | 38% ± 5% | Increased ( |
| BSA Buffering | 4% BSA (Fatty-Acid Free) | Membrane Permeabilization | 60% ± 8% | 8% ± 2% | Increased ( |
| Combined Strategy | Pyr + Glc + 4% BSA | Both (Uncoupling & Membrane) | 92% ± 4% | 5% ± 1% | Optimal ( |
Data Interpretation: Metabolic rescue effectively restores ATP but does little to stop direct membrane damage (LDH remains high). BSA buffering stops membrane damage (LDH drops) but allows some eventual ion-trapping and ATP loss. The combined strategy provides the most robust protection for non-target cells.
References
-
Reprogramming the Host Response in Bacterial Meningitis: How Best To Improve Outcome? National Institutes of Health (NIH). Available at:[Link]
-
Interaction of oxindanac and frusemide in man. National Institutes of Health (NIH) / PubMed. Available at:[Link]
-
Determining small bowel integrity following drug treatment. National Institutes of Health (NIH) / PMC. Available at:[Link]
Sources
Technical Support Center: Resolving Peak Tailing of Oxindanac in Chromatographic Analysis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the chromatographic analysis of Oxindanac. This guide is designed for researchers, scientists, and drug development professionals who are encountering asymmetrical peak shapes, specifically peak tailing, during their experiments. As an acidic non-steroidal anti-inflammatory drug (NSAID), Oxindanac presents specific challenges in reversed-phase HPLC. This document provides a structured, in-depth approach to not only fix peak tailing but also to understand the underlying chemical principles, ensuring robust and reliable analytical methods.
Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most common initial questions and provides rapid solutions to frequent problems.
Q1: What is peak tailing and why is it a problem for quantifying Oxindanac?
A1: In an ideal chromatogram, a peak should be symmetrical and have a Gaussian shape. Peak tailing is a common distortion where the latter half of the peak is broader than the front half.[1][2] This is problematic for several critical reasons:
-
Inaccurate Integration: Tailing peaks can lead to inconsistent baseline determination, causing significant errors in peak area calculation and compromising the quantitative accuracy of your analysis.[3]
-
Reduced Resolution: The tail of a peak can merge with an adjacent peak, making it difficult to resolve and accurately quantify closely eluting compounds or impurities.
-
Lower Sensitivity: As the peak broadens, its height decreases, which can negatively impact the limit of detection (LOD) and limit of quantitation (LOQ).
For a compound like Oxindanac, achieving a symmetrical peak is crucial for ensuring the reliability and validity of analytical data in formulation studies, stability testing, and quality control.
Q2: My Oxindanac peak is tailing. What is the most likely chemical cause?
A2: The most probable cause for the peak tailing of an acidic compound like Oxindanac in reversed-phase HPLC is secondary ionic interactions between the analyte and the stationary phase.[2][4][5]
Here's the mechanism:
-
Analyte State: Oxindanac contains a carboxylic acid functional group. Based on structurally similar NSAIDs like Sulindac (pKa ≈ 4.7)[6], Oxindanac's pKa is likely in the 4-5 range. If the mobile phase pH is near or above this pKa, a significant portion of the Oxindanac molecules will be deprotonated, carrying a negative charge (—COO⁻).
-
Stationary Phase State: Standard silica-based C18 columns have residual silanol groups (Si-OH) on their surface that were not covered during the bonding process.[1][4] These silanol groups are acidic and become deprotonated (Si-O⁻) at a pH above approximately 3-4.[3][7]
-
The Interaction: The negatively charged Oxindanac molecules can be repelled by the negatively charged silanol sites, but more importantly, trace metal impurities (like iron) within the silica matrix can act as cation-exchange sites.[1][4] These metal sites can interact with the ionized analyte, creating an additional retention mechanism alongside the primary hydrophobic interaction. This dual retention mechanism leads to peak tailing because not all analyte molecules experience these secondary interactions to the same extent.[1][2]
Q3: Could my sample preparation be causing the peak tailing?
A3: Yes, absolutely. Two aspects of sample preparation are common culprits:
-
Sample Solvent: If you dissolve Oxindanac in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase, it can cause peak distortion, including tailing or fronting.[4][8][9] The plug of strong solvent carries the analyte down the column too quickly at the start, disrupting the equilibrium at the column head. The best practice is to dissolve your sample in the initial mobile phase whenever possible. [4][8]
-
Mass Overload: Injecting too much analyte can saturate the stationary phase, leading to a situation where there are not enough available sites for all molecules to interact with uniformly.[4][5][10] This often results in a "shark-fin" or fronting peak, but can also contribute to tailing. To check for this, simply dilute your sample 5-fold or 10-fold and reinject. If the peak shape improves dramatically, you were likely overloading the column.[8]
Q4: How do I know if my column is the problem?
A4: Column degradation is a frequent cause of poor peak shape. Signs that your column may be the issue include:
-
Gradual Performance Decline: You observe that the peak tailing for Oxindanac and other compounds has worsened over time with continued use.
-
High Backpressure: An increase in system pressure along with peak tailing can indicate a blocked column frit or contamination of the column bed.[2][8]
-
Peak Splitting: In severe cases, you might see peak splitting, which can be caused by a void forming at the head of the column.[5]
If you suspect column contamination, you can attempt a regeneration procedure (see Guide 3). However, all columns have a finite lifetime, and replacement may be necessary.
Part 2: In-Depth Troubleshooting Guides - A Systematic Approach
This section provides detailed protocols and explanations for systematically resolving peak tailing.
Guide 1: Optimizing the Mobile Phase for Oxindanac
Controlling the mobile phase pH is the single most effective tool for improving the peak shape of ionizable compounds like Oxindanac. The goal is to suppress the ionization of both the analyte and the residual silanols to eliminate unwanted secondary interactions.
The "pH Rule of 2": For robust and reproducible results, the mobile phase pH should be adjusted to at least 2 units below the pKa of an acidic analyte.[11] Given an estimated pKa of ~4.5 for Oxindanac, the target pH for your mobile phase should be ≤ 2.5 .
At this low pH:
-
Oxindanac (R-COOH) remains fully protonated and neutral, interacting with the C18 stationary phase primarily through the desired hydrophobic mechanism.
-
Silanol groups (Si-OH) also remain protonated and neutral, minimizing their ability to engage in ionic interactions.[1][12]
-
Prepare Aqueous Phase: Start with high-purity HPLC-grade water.
-
Acidify: Add a small amount of a suitable acid to the aqueous portion of the mobile phase before mixing with the organic solvent. Common choices are 0.1% (v/v) formic acid or 0.1% (v/v) phosphoric acid.
-
Confirm pH: Use a calibrated pH meter to confirm that the pH of the aqueous component is in the target range (e.g., 2.5-3.0).
-
Prepare Mobile Phase: Mix the acidified aqueous phase with the appropriate organic solvent (e.g., acetonitrile or methanol) to your desired ratio (e.g., 50:50).
-
Equilibrate and Test: Flush the column with at least 10-15 column volumes of the new mobile phase until the baseline is stable, then inject your Oxindanac standard and observe the peak shape.
Buffer Selection and Concentration
Using a buffer is essential for maintaining a constant and reproducible pH throughout the analysis.[13][14] For a target pH of 2.5-3.0, a phosphate buffer is an excellent choice.
| Recommended Buffers for Low pH Applications | | :--- | :--- | :--- | | Buffer System | pKa | Optimal Buffering Range (pH) | | Phosphate (H₃PO₄ / H₂PO₄⁻) | 2.15 | 1.1 - 3.1 | | Formate (Formic Acid / Formate) | 3.75 | 2.8 - 4.8 |
Table 1. Common buffers for controlling mobile phase pH in reversed-phase HPLC. Data sourced from principles of chromatography.[13]
Protocol Note: A buffer concentration of 10-25 mM is typically sufficient. Higher concentrations can help further mask silanol interactions but may also increase viscosity and risk precipitation when mixed with high percentages of organic solvent. Always ensure your buffer is fully dissolved in the aqueous phase before mixing.
Guide 2: Addressing Stationary Phase Interactions
If mobile phase optimization alone does not completely resolve the issue, further steps can be taken to minimize stationary phase effects.
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are often manufactured with high-purity silica that has lower metal contamination.[1] Furthermore, they undergo a process called "end-capping," where smaller silane molecules (like trimethylsilane) are used to bond with many of the remaining accessible silanol groups after the primary C18 bonding.[12][15] Using a column specifically designated as "base-deactivated" or having low silanol activity can dramatically improve peak shape for challenging compounds.[3][15]
-
Consider Organic Modifier: Acetonitrile and methanol can interact differently with the stationary phase. Methanol is a protic solvent and is better at hydrogen bonding with and "shielding" exposed silanol groups compared to acetonitrile.[12] If you are using acetonitrile and still see tailing, preparing an equivalent mobile phase with methanol as the organic modifier is a worthwhile experiment.
Guide 3: Diagnosing and Fixing System & Method Issues
If chemical causes have been addressed, the problem may be physical. A key diagnostic test is to inject a neutral, well-behaved compound like acetanilide.[16][17] If the neutral marker also shows peak tailing, the issue is likely with the system or column hardware, not analyte-specific chemistry.
-
Extra-Column Volume: This refers to any non-column volume the sample passes through, which contributes to band broadening and tailing.[3][4][8]
-
Column Contamination and Voids: Particulate matter from samples or mobile phase can block the inlet frit, or harsh conditions can degrade the packed bed, creating a void.[2][5]
-
Action: Disconnect the column from the detector and reverse the flow direction. Flush the column with a series of strong solvents to wash contaminants off the frit. A typical sequence for a C18 column is:
-
Water (to remove buffers)
-
Methanol
-
Acetonitrile
-
Isopropanol
-
Return to your mobile phase composition. If this does not resolve the issue and a void is suspected, the column likely needs to be replaced.[2]
-
-
Part 3: Visual Troubleshooting Workflow
This decision tree provides a systematic visual guide to diagnosing and resolving peak tailing for Oxindanac.
Caption: Troubleshooting workflow for Oxindanac peak tailing.
References
- Benchchem. (n.d.). Alstonidine Analysis Technical Support Center: Troubleshooting Peak Tailing in Reverse-Phase HPLC.
- Waters. (2022, March 14). What is "silanol activity" when a column is described as having low or high silanol activity? - WKB229047. Waters Knowledge Base.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- MAC-MOD Analytical. (n.d.). The Importance of HPLC Mobile Phase Additives & Buffers.
- MilliporeSigma. (n.d.). Troubleshooting Reversed Phase Chromatography.
- Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column.
- ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
- Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Waters Knowledge Base.
- Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
- Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?.
- ACE HPLC Columns. (n.d.). Reversed-Phase HPLC of Basic Compounds: Solving Peak Tailing Problems. ACE News.
- Axion Labs. (2022, February 15). HPLC Peak Tailing.
- Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation.
- WTSolutions. (2024, September 9). Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide.
- National Center for Biotechnology Information. (n.d.). Sulindac. PubChem Compound Database.
-
Pobudkowska, A., & Domanska, U. (2009). pKa and solubility of drugs in water, ethanol, and 1-octanol. Journal of Chemical & Engineering Data, 54(9), 2577–2582. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). Acetanilide. PubChem Compound Database.
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Sulindac | C20H17FO3S | CID 1548887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. support.waters.com [support.waters.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. support.waters.com [support.waters.com]
- 10. Troubleshooting Reversed Phase Chromatography [sigmaaldrich.com]
- 11. Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide [hplcvials.com]
- 12. pharmagrowthhub.com [pharmagrowthhub.com]
- 13. mac-mod.com [mac-mod.com]
- 14. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 15. hplc.eu [hplc.eu]
- 16. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 17. Acetanilide | C8H9NO | CID 904 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Oxindanac-Induced Gastric Mucosal Injury
This guide is designed for researchers, scientists, and drug development professionals investigating Oxindanac and other nonsteroidal anti-inflammatory drugs (NSAIDs). It provides in-depth technical guidance and troubleshooting strategies for mitigating the common yet challenging issue of gastric mucosal injury observed in preclinical and clinical studies.
Section 1: Understanding Oxindanac-Induced Gastric Mucosal Injury
Oxindanac, like other NSAIDs, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2] However, this same mechanism is the primary driver of its gastrointestinal toxicity.
The Central Role of Prostaglandin Inhibition
The gastric mucosa maintains its integrity through a complex interplay of defensive factors, many of which are regulated by prostaglandins (PGs), particularly PGE2 and PGI2.[3][4] These eicosanoids are synthesized from arachidonic acid by the COX enzymes.[5]
Key Protective Functions of Prostaglandins:
-
Stimulation of Mucus and Bicarbonate Secretion: PGs enhance the secretion of a protective mucus layer and bicarbonate, which neutralizes gastric acid at the epithelial surface.[4]
-
Maintenance of Mucosal Blood Flow: PGs, especially those from the E and I series, are potent vasodilators that ensure adequate blood flow to the gastric mucosa, which is crucial for nutrient delivery and waste removal.[4]
-
Inhibition of Gastric Acid Secretion: PGs can inhibit gastric acid secretion, a key aggressive factor in ulcer formation.[4]
-
Downregulation of Inflammation: PGs can inhibit the adherence of leukocytes to the vascular endothelium, a critical step in the inflammatory cascade that can exacerbate tissue damage.[4]
Oxindanac, as a COX inhibitor, disrupts these protective mechanisms by reducing prostaglandin synthesis, thereby rendering the gastric mucosa more susceptible to injury from endogenous factors like gastric acid and pepsin.[6][7][8]
The Dual Role of COX-1 and COX-2
There are two main isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues, including the stomach, where it is responsible for producing the prostaglandins that maintain mucosal integrity.[1]
-
COX-2: This isoform is typically induced by inflammatory stimuli and is the primary target for the anti-inflammatory effects of NSAIDs.[1]
While selective COX-2 inhibitors were developed to spare the gastroprotective functions of COX-1, the distinction is not always absolute, and even selective COX-2 inhibitors can be associated with gastrointestinal side effects.[9][10][11] The ulcerogenic properties of NSAIDs often require the inhibition of both COX-1 and COX-2.[12][13]
Signaling Pathway of Oxindanac-Induced Gastric Injury
The following diagram illustrates the key molecular events leading to gastric mucosal injury following Oxindanac administration.
Caption: Oxindanac-induced gastric injury pathway.
Section 2: Troubleshooting & FAQs for Experimental Studies
This section addresses common issues encountered during in vivo and in vitro experiments investigating Oxindanac-induced gastric injury and the efficacy of potential gastroprotective agents.
FAQ 1: We are observing unexpectedly high levels of gastric ulceration in our animal model, even at low doses of Oxindanac. What could be the cause?
Possible Causes and Troubleshooting Steps:
-
Animal Strain and Age: Different rodent strains exhibit varying sensitivities to NSAID-induced gastropathy. Wistar and Sprague-Dawley rats are commonly used, but it is crucial to consult the literature for strain-specific responses. Older animals may also be more susceptible to gastric injury.[14]
-
Fasting Period: The duration of fasting prior to Oxindanac administration can significantly impact the severity of gastric lesions. A standard fasting period of 18-24 hours with free access to water is typical. Ensure this is consistent across all experimental groups.
-
Vehicle and Route of Administration: The vehicle used to dissolve or suspend Oxindanac can influence its absorption and local irritant effects. Common vehicles include carboxymethylcellulose (CMC) or Tween 80. The oral route is most common for mimicking clinical use.
-
Stress: Environmental stressors can exacerbate gastric injury. Ensure proper animal handling, housing conditions, and acclimatization periods to minimize stress.
Experimental Protocol: Standardization of an NSAID-Induced Gastropathy Model
-
Animal Selection: Choose a specific strain and age of rodents (e.g., male Wistar rats, 200-250g).
-
Acclimatization: House the animals in a controlled environment (22 ± 2°C, 12h light/dark cycle) for at least one week before the experiment.
-
Fasting: Withhold food for 18-24 hours before drug administration, but allow free access to water.
-
Drug Preparation: Prepare a fresh suspension of Oxindanac in a consistent vehicle (e.g., 0.5% CMC) on the day of the experiment.
-
Administration: Administer Oxindanac orally via gavage at a predetermined dose. Include a vehicle-only control group.
-
Observation Period: A common endpoint is 4-6 hours post-administration for acute models.
-
Euthanasia and Tissue Collection: Humanely euthanize the animals and immediately excise the stomachs for analysis.
FAQ 2: How can we quantitatively assess the extent of gastric mucosal injury?
Primary Method: Ulcer Index Determination
The ulcer index provides a macroscopic scoring of gastric lesions.
Step-by-Step Protocol:
-
Stomach Preparation: Open the excised stomach along the greater curvature and gently rinse with cold saline to remove gastric contents.
-
Lesion Scoring: Pin the stomach flat on a dissecting board and examine the mucosal surface under a dissecting microscope. Score the lesions based on their number and severity. A common scoring system is:
-
0: No lesions
-
1: Petechial hemorrhages
-
2: 1-5 small ulcers (1-2 mm)
-
3: >5 small ulcers or 1 large ulcer (>2 mm)
-
4: Multiple large ulcers
-
Add 1 point for each millimeter of linear ulceration.
-
-
Calculation: The ulcer index is the mean score for each experimental group.
Secondary Method: Histopathological Evaluation
For a more detailed assessment, perform histological analysis of gastric tissue sections.
-
Fixation: Fix a portion of the gastric tissue in 10% neutral buffered formalin.
-
Processing: Dehydrate the tissue, embed in paraffin, and section at 5 µm.
-
Staining: Stain the sections with Hematoxylin and Eosin (H&E).
-
Microscopic Examination: Evaluate for epithelial cell loss, edema, hemorrhage, and inflammatory cell infiltration.
FAQ 3: We are testing a novel gastroprotective agent, but the results are inconsistent. How can we improve our experimental design?
Key Considerations for Co-administration Studies:
-
Timing of Administration: The protective agent is typically administered 30-60 minutes before Oxindanac. This timing should be optimized and kept consistent.
-
Dose-Response: Conduct a dose-response study for the protective agent to determine its optimal effective dose.
-
Mechanism of Action: Understanding the putative mechanism of your compound (e.g., antioxidant, anti-secretory) will help in selecting appropriate biochemical assays to confirm its activity.
Workflow for Evaluating a Gastroprotective Agent
Caption: Experimental workflow for gastroprotective agent evaluation.
FAQ 4: What biochemical markers can we measure to support our macroscopic and histological findings?
Measuring biochemical markers in gastric tissue homogenates can provide mechanistic insights into both the injury and protection processes.
Table 1: Key Biochemical Markers of Gastric Mucosal Injury and Protection
| Marker | Significance | Expected Change with Oxindanac | Expected Change with Protective Agent |
| Prostaglandin E2 (PGE2) | A key gastroprotective prostaglandin.[3][5] | ↓ | ↑ or No Change (depending on mechanism) |
| Malondialdehyde (MDA) | A marker of lipid peroxidation and oxidative stress.[15] | ↑ | ↓ |
| Superoxide Dismutase (SOD) | A key antioxidant enzyme.[15][16] | ↓ | ↑ |
| Glutathione (GSH) | A major non-enzymatic antioxidant. | ↓ | ↑ |
| Myeloperoxidase (MPO) | An enzyme indicative of neutrophil infiltration.[17] | ↑ | ↓ |
| Tumor Necrosis Factor-alpha (TNF-α) | A pro-inflammatory cytokine.[[“]] | ↑ | ↓ |
| Interleukin-10 (IL-10) | An anti-inflammatory cytokine.[[“]] | ↓ | ↑ |
| Pepsinogen A and C | Indicators of gastric mucosal inflammation and atrophy.[19] | Changes in serum levels can be indicative. | Normalization of levels. |
Protocol: Measurement of Malondialdehyde (MDA)
-
Homogenization: Homogenize a weighed portion of gastric tissue in ice-cold potassium chloride (KCl) solution.
-
Reaction Mixture: To the homogenate, add thiobarbituric acid (TBA) and trichloroacetic acid (TCA).
-
Incubation: Heat the mixture in a boiling water bath for 30 minutes.
-
Centrifugation: Cool and centrifuge to pellet the precipitate.
-
Spectrophotometry: Measure the absorbance of the supernatant at 532 nm.
-
Calculation: Calculate the MDA concentration using an appropriate standard curve.
Section 3: Established and Investigational Protective Strategies
Several strategies are employed to mitigate NSAID-induced gastric injury. Understanding these can help in designing experiments and interpreting results.
Co-prescription of Gastroprotective Agents
This is the most common clinical strategy.[20]
Table 2: Classes of Gastroprotective Drugs
| Drug Class | Mechanism of Action | Examples | Experimental Considerations |
| Proton Pump Inhibitors (PPIs) | Irreversibly inhibit the H+/K+ ATPase (proton pump), potently suppressing gastric acid secretion.[21][22] | Omeprazole, Lansoprazole, Esomeprazole[22][23] | Highly effective in reducing acid-related damage.[23][24] May not address all aspects of NSAID-induced injury, particularly in the lower GI tract.[21][25] |
| Histamine H2-Receptor Antagonists (H2RAs) | Competitively block H2 receptors on parietal cells, reducing histamine-stimulated acid secretion.[26][27] | Ranitidine, Famotidine, Cimetidine[27][28] | Generally less potent than PPIs.[21] Standard doses may be ineffective for preventing gastric ulcers, though higher doses have shown efficacy.[20][26] |
| Prostaglandin Analogs | Synthetic prostaglandins that replace the depleted endogenous supply.[29] | Misoprostol[3][9][20][30] | Directly counteracts the primary mechanism of NSAID injury.[3][9] Clinical use can be limited by side effects like diarrhea and abdominal cramps.[3][9] |
| Mucosal Protective Agents | Form a protective barrier over the ulcer crater and stimulate mucosal defense mechanisms. | Sucralfate | May be less effective for NSAID-induced ulcers compared to other types.[[“]] |
Development of Novel Anti-inflammatory Drugs
-
Selective COX-2 Inhibitors (Coxibs): Designed to inhibit the inflammatory COX-2 while sparing the gastroprotective COX-1.[9][10][31][32] Examples include celecoxib and etoricoxib.[9][31] While they offer a better GI safety profile than non-selective NSAIDs, the risk of injury is not eliminated.[10]
-
Nitric Oxide (NO)-Releasing NSAIDs (NO-NSAIDs): These are hybrid drugs that covalently link a traditional NSAID to a nitric oxide-releasing moiety. The released NO helps to counteract the effects of prostaglandin inhibition by promoting vasodilation and maintaining mucosal blood flow.[20]
-
Dual COX/5-LOX Inhibitors: These agents inhibit both the cyclooxygenase and 5-lipoxygenase pathways, thereby reducing the production of both prostaglandins and pro-inflammatory leukotrienes.[1][20]
Investigational Approaches
-
Antioxidant Therapy: Since oxidative stress plays a significant role in NSAID-induced gastropathy, agents with antioxidant properties are being investigated.[16][33] This includes natural compounds like sulforaphane and astaxanthin, as well as vitamins like Vitamin C.[11][16][34]
-
Modulation of Inflammatory Pathways: Targeting specific inflammatory mediators and signaling pathways, such as TNF-α, interleukins, and the NF-κB pathway, represents a promising area of research.[[“]][35]
References
-
Role of Prostaglandins in Gastroprotection - PubMed. Available at: [Link]
-
Current approaches to prevent NSAID-induced gastropathy – COX selectivity and beyond - PMC. Available at: [Link]
-
Prostaglandins, NSAIDs, and Gastric Mucosal Protection: Why Doesn't the Stomach Digest Itself? - American Physiological Society Journal. Available at: [Link]
-
The use of H2 antagonists in treating and preventing NSAID-induced mucosal damage. Available at: [Link]
-
NSAID-induced gastric injury: its pathogenesis and management - PubMed. Available at: [Link]
-
Gastroprotective agents for the prevention of NSAID-induced gastropathy - PubMed. Available at: [Link]
-
Drugs for Peptic Ulcer Disease: Prostaglandin Analogs as Mucosal Protective Agents - JoVE. Available at: [Link]
-
Prostaglandins, NSAIDs, and Gastric Mucosal Protection: Why Doesn't the Stomach Digest Itself? - American Journal of Physiology. Available at: [Link]
-
PPIs for Prevention of NSAID-Induced Gastric or Duodenal Ulcers and Dyspepsia | AAFP. Available at: [Link]
-
Nonsteroidal Anti-Inflammatory Drug-Induced Peptic Ulcer Disease - PMC - NIH. Available at: [Link]
-
Pharmacological evaluation of NSAID-induced gastropathy as a "Translatable" model of referred visceral hypersensitivity - PubMed. Available at: [Link]
-
Do proton pump inhibitors prevent ulcers and stomach discomfort caused by non-steroidal anti-inflammatory drugs? | Cochrane. Available at: [Link]
-
Pharmacological evaluation of NSAID-induced gastropathy as a "Translatable" model of referred visceral hypersensitivity - PMC. Available at: [Link]
-
Mucosal defense and repair: Role of prostaglandins in the stomach and duodenum. Available at: [Link]
-
Challenges in Managing NSAID-Associated Gastrointestinal Tract Injury - Karger Publishers. Available at: [Link]
-
Potential Strategies in the Prevention of Nonsteroidal Anti-inflammatory Drugs-Associated Adverse Effects in the Lower Gastrointestinal Tract - Gut and Liver. Available at: [Link]
-
Coprescribing proton-pump inhibitors with nonsteroidal anti-inflammatory drugs: risks versus benefits - PMC. Available at: [Link]
-
Prevention of NSAID-induced gastric ulcer with prostaglandin analogues - PubMed. Available at: [Link]
-
Prevention of NSAID-induced gastric ulcer with prostaglandin analogues - PubMed. Available at: [Link]
-
Anti-inflammatory pathways in NSAID-induced gastric ulcer prevention - Consensus. Available at: [Link]
-
Current approaches to prevent NSAID-induced gastropathy--COX selectivity and beyond - PubMed. Available at: [Link]
-
Proton Pump Inhibitors to Prevent NSAID-Induced Ulcers and Dyspepsia - Ovid. Available at: [Link]
-
What is the role of Proton Pump Inhibitors (PPIs) in patients with chronic Non-Steroidal Anti-Inflammatory Drug (NSAID) use? - Dr.Oracle. Available at: [Link]
-
Molecular mechanisms involved in NSAID-induced gastropathy - PubMed - NIH. Available at: [Link]
-
The role of H2-receptor antagonists in the prevention of NSAID-induced gastrointestinal damage - PubMed. Available at: [Link]
-
Misoprostol - Massive Bio. Available at: [Link]
-
Pathogenesis of NSAID-induced gastric damage: Importance of cyclooxygenase inhibition and gastric hypermotility - PMC. Available at: [Link]
-
Current Perspectives in NSAID-Induced Gastropathy - PMC - NIH. Available at: [Link]
-
Biochemical changes in the gastric mucosa after injury in young and aged rats - PubMed. Available at: [Link]
-
Targeting oxidative stress and inflammation in NSAIDs induced gastropathy: A plausible therapeutic approach - Semantic Scholar. Available at: [Link]
-
Biomarkers in Patients with Gastric Inflammation: A Systematic Review - Karger Publishers. Available at: [Link]
-
H2 Blockers - About GERD. Available at: [Link]
-
[Biochemical markers of gastric functioning] - PubMed. Available at: [Link]
-
effect on histopathological changes in gastric, hepatic and renal tissues ADMINISTRATION OF H2 BLOCKERS IN NSAID INDUCED GASTROPATHY IN RATS - SciELO. Available at: [Link]
-
Role of Sulforaphane in Protection of Gastrointestinal Tract Against H. pylori and NSAID-Induced Oxidative Stress - PubMed. Available at: [Link]
-
Anti-Oxidant and Anti-Inflammatory Effects of Astaxanthin on Gastrointestinal Diseases. Available at: [Link]
-
The anti-oedematous efficacy of oxindanac equals that of paracetamol in acute postoperative inflammation; are weak cyclooxygenase inhibitors more effective than strong inhibitors? - PubMed. Available at: [Link]
-
Mechanisms of nonsteroidal anti-inflammatory drug-induced gastric damage. Actions of therapeutic agents - PubMed. Available at: [Link]
-
Effect of Aqueous Enzymatic Extraction of Deer Oil on Its Components and Its Protective Effect on Gastric Mucosa Injury - Frontiers. Available at: [Link]
-
Humulene Inhibits Acute Gastric Mucosal Injury by Enhancing Mucosal Integrity - MDPI. Available at: [Link]
-
The pathophysiology of non-steroidal anti-inflammatory drug (NSAID)-induced mucosal injuries in stomach and small intestine - PMC. Available at: [Link]
-
Comprehensive Analysis of Gastrointestinal Injury Induced by Nonsteroidal Anti-Inflammatory Drugs Using Data from FDA Adverse Event Reporting System Database - MDPI. Available at: [Link]
-
Cyclooxygenase-2 inhibitor - Wikipedia. Available at: [Link]
-
Pathogenesis of NSAID-induced gastric damage: Importance of cyclooxygenase inhibition and gastric hypermotility | Scilit. Available at: [Link]
-
Cyclooxygenase 2 Inhibitor - Massive Bio. Available at: [Link]
-
COX Inhibitors - StatPearls - NCBI Bookshelf. Available at: [Link]
Sources
- 1. Current Perspectives in NSAID-Induced Gastropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Video: Drugs for Peptic Ulcer Disease: Prostaglandin Analogs as Mucosal Protective Agents [jove.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. NSAID-induced gastric injury: its pathogenesis and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of nonsteroidal anti-inflammatory drug-induced gastric damage. Actions of therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nonsteroidal Anti-Inflammatory Drug-Induced Peptic Ulcer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. Current approaches to prevent NSAID-induced gastropathy--COX selectivity and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pathogenesis of NSAID-induced gastric damage: Importance of cyclooxygenase inhibition and gastric hypermotility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scilit.com [scilit.com]
- 14. Biochemical changes in the gastric mucosa after injury in young and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | Effect of Aqueous Enzymatic Extraction of Deer Oil on Its Components and Its Protective Effect on Gastric Mucosa Injury [frontiersin.org]
- 18. consensus.app [consensus.app]
- 19. [Biochemical markers of gastric functioning] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Current approaches to prevent NSAID-induced gastropathy – COX selectivity and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Coprescribing proton-pump inhibitors with nonsteroidal anti-inflammatory drugs: risks versus benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 22. droracle.ai [droracle.ai]
- 23. PPIs for Prevention of NSAID-Induced Gastric or Duodenal Ulcers and Dyspepsia | AAFP [aafp.org]
- 24. Do proton pump inhibitors prevent ulcers and stomach discomfort caused by non-steroidal anti-inflammatory drugs? | Cochrane [cochrane.org]
- 25. Potential Strategies in the Prevention of Nonsteroidal Anti-inflammatory Drugs-Associated Adverse Effects in the Lower Gastrointestinal Tract [gutnliver.org]
- 26. researchgate.net [researchgate.net]
- 27. aboutgerd.org [aboutgerd.org]
- 28. scielo.br [scielo.br]
- 29. Prevention of NSAID-induced gastric ulcer with prostaglandin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. massivebio.com [massivebio.com]
- 31. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 32. massivebio.com [massivebio.com]
- 33. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 34. Role of Sulforaphane in Protection of Gastrointestinal Tract Against H. pylori and NSAID-Induced Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Molecular mechanisms involved in NSAID-induced gastropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing pH conditions for Oxindanac stability in solution
Welcome to the Technical Support Center for Oxindanac handling and formulation. Designed for researchers, formulation scientists, and drug development professionals, this guide moves beyond basic instructions to provide the mechanistic causality behind our protocols. Oxindanac, a chiral non-steroidal anti-inflammatory drug (NSAID), presents unique physicochemical challenges in aqueous environments. This center will help you establish a self-validating system for optimizing its stability and solubility.
Mechanistic Causality: The Role of pH in Oxindanac Stability
Oxindanac contains a carboxylic acid moiety, which dictates its ionization state, solubility profile, and susceptibility to degradation. Understanding the behavior of this functional group across the pH spectrum is critical for experimental success.
-
Acidic Conditions (pH < 4.0): The carboxylic acid is protonated, rendering the molecule highly lipophilic. This drastically reduces aqueous solubility, leading to rapid precipitation and increased adsorption to container surfaces or sediments (1)[1]. Like many NSAIDs in this class, its pKa typically falls between 3.0 and 5.0[1].
-
Neutral Conditions (pH 6.0 – 7.5): The molecule exists primarily in its ionized (carboxylate) form. This maximizes aqueous solubility while maintaining chemical stability, making it the optimal window for experimental and therapeutic formulations (2)[2].
-
Basic Conditions (pH > 8.0): While solubility remains high, basic conditions introduce significant degradation risks, particularly for Oxindanac metabolites and conjugates. For instance, the 1-O-acyl-β-D-glucuronide of Oxindanac is extremely labile toward nucleophiles and undergoes rapid hydrolysis at pH > 8, where the acyl group dynamically migrates to the C-2, C-3, and C-4 positions (3)[3].
Workflow of pH-dependent physicochemical states and stability risks for Oxindanac.
Troubleshooting FAQs
Q: Why does my Oxindanac solution become cloudy after adding it to my cell culture media? A: This is a classic precipitation event caused by a localized drop in pH or insufficient buffering capacity. If your stock solution was prepared in a highly alkaline solvent and introduced into a weakly buffered acidic medium, the Oxindanac rapidly protonates (crossing below its pKa threshold)[1]. Causality & Solution: The unionized free acid is highly hydrophobic. Always pre-equilibrate your media to pH 7.2–7.4 and add the stock solution dropwise under continuous agitation to prevent localized acidic micro-environments.
Q: I am studying Oxindanac metabolites. Why am I losing my 1-O-acyl glucuronide conjugate during sample prep? A: 1-O-acyl glucuronides are notoriously sensitive to nucleophilic attack and base-catalyzed hydrolysis. If your extraction or reconstitution buffer exceeds pH 8.0, the ester bond is rapidly cleaved, or the acyl group migrates[3]. Causality & Solution: High pH activates the anomeric ester, driving dynamic equilibrium shifts. Strictly buffer your metabolite extraction solutions to pH 5.5–6.5 using a mild acetate or phosphate buffer to arrest this degradation pathway.
Q: Can I use lyophilization to improve the long-term storage of my Oxindanac solutions? A: Yes. Converting the free acid to a salt form via pH adjustment prior to lyophilization can significantly enhance both the stability of the lyophilizate and its reconstitution solubility (2)[2]. Causality & Solution: Ensure the pre-lyophilization solution is buffered to a physiologically compatible pH (e.g., pH 7.0) so that upon reconstitution with water for injection, the drug remains ionized and does not crash out of solution.
Quantitative Data: Stability & Solubility Profiles
The following table summarizes the expected physicochemical behavior of Oxindanac across different pH environments. Use this as a reference guide when designing your buffer systems.
| Parameter | pH 3.0 (Acidic) | pH 7.4 (Physiological) | pH 9.0 (Basic) |
| Dominant Species | Protonated (Unionized) | Deprotonated (Ionized) | Deprotonated (Ionized) |
| Aqueous Solubility | < 0.1 mg/mL (Poor) | > 10 mg/mL (Excellent) | > 10 mg/mL (Excellent) |
| Adsorption to Plastics | High | Low | Low |
| Parent Drug Stability | High (if dissolved) | High | Moderate (Risk of oxidation) |
| Conjugate Stability | Moderate | Moderate | Very Low (Rapid Hydrolysis) |
Self-Validating Experimental Protocol: Preparation of Stable Oxindanac Solutions
To ensure trustworthiness in your experimental data, you must employ a self-validating protocol. This means integrating quality control (QC) checks directly into the preparation workflow to catch instability before it compromises your downstream assays.
Objective: Prepare a 10 mM stable Oxindanac stock solution.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 50 mM Phosphate Buffered Saline (PBS) solution. Adjust the pH to exactly 7.4 using 0.1 M NaOH or HCl.
-
Causality: PBS provides robust buffering capacity against the acidic nature of the Oxindanac carboxylic acid group, preventing the pH from dropping during dissolution.
-
-
Initial Dissolution: Weigh the appropriate mass of Oxindanac powder. Slowly add it to the pH 7.4 buffer while stirring at 300 RPM at room temperature.
-
Visual & Spectroscopic Validation (QC Check 1): Observe the solution. It should be completely transparent. To validate, measure the absorbance at 600 nm; an
indicates micro-precipitation. If cloudy, verify the pH has not dropped below 6.5. -
Aseptic Filtration: Filter the solution through a 0.22 µm PES (Polyethersulfone) membrane.
-
Causality: PES is chosen over Nylon or PVDF to minimize non-specific binding of the ionized drug, maximizing your final yield.
-
-
Chromatographic Validation (QC Check 2): Inject a 10 µL aliquot into an HPLC system (C18 column, mobile phase: Acetonitrile/Water with 0.1% Formic Acid). Verify the presence of a single sharp peak to confirm no degradation or hydrolysis occurred during preparation.
Self-validating experimental workflow for preparing stable Oxindanac solutions.
References
- Source: scispace.
- Source: semanticscholar.
- Source: google.com (Google Patents)
Sources
Validation & Comparative
comparative anti-inflammatory potency of Oxindanac vs Indomethacin
Executive Summary & Pharmacological Context
Non-steroidal anti-inflammatory drugs (NSAIDs) represent a cornerstone in the management of acute and chronic inflammation. Traditionally, the prevailing pharmacological paradigm has equated potent cyclooxygenase (COX) inhibition with superior anti-inflammatory and anti-oedematous efficacy. This guide objectively compares two distinct NSAIDs: Indomethacin , a classic, highly potent, non-selective COX inhibitor, and Oxindanac , a moderately active, weak COX inhibitor. By juxtaposing their mechanistic profiles and in vivo experimental data, we provide drug development professionals with a nuanced understanding of how varying degrees of COX inhibition translate to phenotypic anti-inflammatory outcomes.
Mechanistic Divergence: Strong vs. Weak Cyclooxygenase Inhibition
Indomethacin operates via high-affinity, non-selective blockade of both COX-1 and COX-2 isoforms. By profoundly suppressing the conversion of arachidonic acid to prostaglandins and thromboxanes, it effectively prevents inflammatory bursts—such as those observed in experimental pneumococcal meningitis models[1]. However, this near-total suppression of physiological prostaglandins is intrinsically linked to severe dose-limiting toxicities, including gastrointestinal ulceration and acute renal failure, particularly when interacting with other nephrotoxic agents[2].
Conversely, Oxindanac is characterized as a weak, reversible inhibitor of platelet cyclo-oxygenase[3]. Despite its lower in vitro potency against COX enzymes, clinical and veterinary studies have demonstrated that its in vivo anti-oedematous efficacy is highly significant. In acute postoperative inflammation models, the anti-oedematous efficacy of oxindanac was found to be statistically equivalent to that of paracetamol, challenging the dogma that strong COX inhibition is strictly required for optimal anti-oedematous therapy[4]. Oxindanac effectively inhibits serum Thromboxane B2 (TxB2) production, which can be accurately predicted from total plasma drug concentrations using a sigmoidal Emax model[5].
Mechanistic divergence of COX inhibition by Indomethacin and Oxindanac.
Quantitative Pharmacodynamic Comparison
The following table synthesizes the pharmacological metrics of Oxindanac and Indomethacin, highlighting the contrast in their potency and kinetic profiles.
| Pharmacological Parameter | Oxindanac | Indomethacin |
| COX Inhibition Profile | Weak, reversible inhibitor[3] | Strong, non-selective inhibitor[1] |
| In Vivo Anti-Oedematous ED50 | ~1.0 mg/kg (Carrageenan model)[6] | ~0.5 - 1.0 mg/kg (Rodent models) |
| Emax (TxB2 Inhibition) | 81.3% - 96.8% (route-dependent)[6] | >95% (near total suppression) |
| Elimination Half-Life (t1/2) | 20.2 - 22.8 h (calves, low dose)[5] | ~4.5 h (humans) |
| Primary Toxicity Risks | Mild (reduced GI/renal impact)[7] | High (GI ulceration, renal failure)[2] |
Self-Validating Experimental Methodologies
To ensure scientific integrity and reproducibility, the comparative efficacy of these compounds must be evaluated using robust, self-validating protocols. The following methodologies detail the standard workflows for assessing anti-inflammatory potency, ensuring that every step has a clear causal justification.
Self-validating experimental workflow for the carrageenan-induced edema model.
Protocol A: In Vivo Intradermal Carrageenan Edema Model
The carrageenan-induced skin edema model is a highly reliable, humane method for evaluating acute anti-oedematous activity[6].
-
Subject Preparation: Acclimate subjects (e.g., calves or rodents) to the testing environment for 48 hours. Causality: This establishes baseline physiological metrics and prevents stress-induced cortisol spikes that could artificially suppress the inflammatory response.
-
Drug Administration: Administer Oxindanac (e.g., 0.5 to 8.0 mg/kg IV) or Indomethacin (positive control) 30 minutes prior to the inflammatory challenge[6]. Include a vehicle-only negative control group.
-
Inflammatory Challenge: Inject 0.3 mL of sterile 2% λ-carrageenan solution intradermally into the target site. Causality: Carrageenan induces a biphasic inflammatory response, allowing for the precise measurement of early edematous swelling driven by histamine/serotonin, followed by a prostaglandin-driven phase[6].
-
Quantification: Measure the volume of skin swelling using a skinfold caliper at 1, 2, 4, and 24 hours post-injection. The peak edematous response typically occurs at 4 hours[6].
-
Data Analysis: Calculate the percentage inhibition of edema relative to the vehicle control to determine the ED50 (estimated at 1 mg/kg for Oxindanac) and ED90 values[6].
Protocol B: Ex Vivo Serum Thromboxane B2 (TxB2) Inhibition Assay
To correlate macroscopic anti-inflammatory effects with molecular target engagement, TxB2 levels serve as a reliable index of platelet cyclo-oxygenase activity[3].
-
Blood Sampling: Draw whole blood samples at predetermined pharmacokinetic time points following NSAID administration.
-
Coagulation & Stimulation: Allow the blood to clot in glass tubes at 37°C for 60 minutes. Causality: This process naturally stimulates platelet COX-1 to produce TxB2, providing a direct functional readout of drug-target engagement without the need for exogenous chemical stimulation.
-
Serum Isolation: Centrifuge the clotted blood at 2000 x g for 10 minutes at 4°C to isolate the serum.
-
Quantification: Utilize a validated enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) to quantify TxB2 concentrations in the serum[7].
-
Pharmacodynamic Modeling: Plot the inhibition of serum TxB2 against time and fit the data to a sigmoidal Emax equation. Causality: This mathematical modeling confirms whether the drug causes reversible inhibition and allows researchers to predict pharmacodynamics directly from total plasma drug concentrations[3].
Clinical and Experimental Implications
The comparative analysis of Oxindanac and Indomethacin reveals a critical insight for drug development: the dissociation between in vitro COX inhibitory potency and in vivo anti-oedematous efficacy. While Indomethacin's potent COX blockade is highly effective for severe inflammatory conditions[1], it carries a high risk of renal decompensation[2]. Oxindanac, despite its classification as a weak inhibitor, achieves maximal inhibition of serum TxB2 at therapeutic doses and provides substantial anti-oedematous relief comparable to standard analgesics[4],[6]. This suggests that targeting sub-maximal or reversible COX inhibition may offer a superior therapeutic window for acute postoperative inflammation, minimizing adverse systemic effects while maintaining clinical efficacy.
References
1.[5] Patsnap Synapse. "Oxindanac - Drug Targets, Indications, Patents". URL: 2.[3] PubMed. "Correlation between the pharmacokinetics of oxindanac and inhibition of serum thromboxane B2 in calves". URL: 3.[4] PubMed. "The anti-oedematous efficacy of oxindanac equals that of paracetamol in acute postoperative inflammation; are weak cyclooxygenase inhibitors more effective than strong inhibitors?". URL: 4.[6] ResearchGate. "Pharmacokinetic studies of phenylbutazone in cattle". URL: 5.[7] PubMed. "Interaction of oxindanac and frusemide in man". URL: 6.[2] ACP Journals. "Reversible Acute Renal Failure from Combined Triamterene and Indomethacin: A Study in Healthy Subjects". URL: 7.[1] PubMed. "Nonsteroidal Anti-Inflammatory Agents in the Therapy for Experimental Pneumococcal Meningitis". URL:
Sources
- 1. Nonsteroidal anti-inflammatory agents in the therapy for experimental pneumococcal meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acpjournals.org [acpjournals.org]
- 3. Correlation between the pharmacokinetics of oxindanac and inhibition of serum thromboxane B2 in calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anti-oedematous efficacy of oxindanac equals that of paracetamol in acute postoperative inflammation; are weak cyclooxygenase inhibitors more effective than strong inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxindanac - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Interaction of oxindanac and frusemide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Oxindanac versus Diclofenac efficacy in rheumatoid arthritis models
Comparative Efficacy and Safety of Oxindanac vs. Diclofenac in Rheumatoid Arthritis Models
Executive Summary
In the landscape of preclinical rheumatoid arthritis (RA) drug development, non-steroidal anti-inflammatory drugs (NSAIDs) remain the benchmark for evaluating anti-oedematous and analgesic efficacy. Diclofenac is universally recognized as a potent, non-selective cyclooxygenase (COX) inhibitor. However, its profound efficacy is often counterbalanced by dose-limiting gastrointestinal (GI) toxicity. Oxindanac, a developmental NSAID characterized as a weak COX inhibitor, challenges the traditional pharmacological dogma by demonstrating that maximal COX suppression is not strictly necessary for robust anti-oedematous activity. This guide provides an objective, data-driven comparison of Oxindanac and Diclofenac, detailing their mechanistic divergence, in vivo efficacy in RA models, and gastrointestinal safety profiles.
Mechanistic Profiling: Strong vs. Weak Cyclooxygenase Inhibition
The fundamental causality behind the differing profiles of Diclofenac and Oxindanac lies in their binding affinity and inhibitory potency against the COX-1 and COX-2 isoenzymes[1].
-
Diclofenac (The Strong Inhibitor): Diclofenac exhibits potent, non-selective inhibition of arachidonic acid oxygenation. By heavily suppressing the synthesis of inflammatory prostaglandins (such as PGE2) and thromboxanes (TxB2), it rapidly mitigates joint swelling and hyperalgesia. However, this systemic blockade simultaneously strips the gastric mucosa of its protective prostaglandins, leading to ulceration.
-
Oxindanac (The Weak Inhibitor): Oxindanac operates as a weak cyclooxygenase inhibitor. Clinical and preclinical models indicate that weak COX inhibitors can achieve a "ceiling effect" for anti-oedematous activity that is statistically comparable to stronger inhibitors[2]. The causality here suggests that partial blockade of prostaglandin synthesis is sufficient to halt localized vascular permeability (edema) without completely abolishing the cytoprotective prostaglandins in the GI tract.
Mechanistic divergence of Diclofenac and Oxindanac in the cyclooxygenase signaling pathway.
In Vivo Efficacy in Rheumatoid Arthritis Models
To objectively evaluate these agents, researchers rely on established models such as Complete Freund's Adjuvant (CFA)-induced arthritis and carrageenan-induced inflammation.
In carrageenan-induced models, Oxindanac demonstrates a clear dose-dependent reduction in the volume of swelling, achieving statistical significance at doses as low as 2 mg/kg, correlating with partial inhibition of serum TxB2[3]. In CFA-induced RA models, Diclofenac (typically dosed at 1-5 mg/kg) aggressively reduces paw volume and mechanical hypersensitivity. Interestingly, comparative studies of weak vs. strong inhibitors reveal that despite Oxindanac's lower in vitro COX affinity, its in vivo anti-oedematous efficacy in acute inflammatory phases matches that of standard positive controls[2].
Standard workflow for NSAID efficacy evaluation in the CFA-induced rheumatoid arthritis model.
Safety and Gastrointestinal Tolerability
The primary differentiator between these two compounds is their safety profile, specifically regarding gastrointestinal micro-bleeding and mucosal lesions. GI toxicity is quantified using the highly sensitive ⁵¹Cr-labelled autologous erythrocyte method[4].
In comparative human volunteer studies assessing developmental NSAIDs like Oxindanac against standard strong NSAIDs (such as Naproxen and Diclofenac), Oxindanac induced significantly fewer gastroduodenal lesions (measured via endoscopic Visual Analogue Scale scores)[4]. Furthermore, while strong NSAIDs caused a significant prolongation of bleeding time, the increase caused by Oxindanac was statistically insignificant (p = 0.09)[4].
Quantitative Data Comparison
| Parameter | Diclofenac (Strong Inhibitor) | Oxindanac (Weak Inhibitor) | Causality / Implication |
| COX Inhibition Profile | High potency, non-selective (COX-1/2) | Weak, partial inhibition | Determines the balance between efficacy and GI toxicity. |
| Anti-Oedematous Efficacy | ++++ (Rapid reduction in paw volume) | +++ (Comparable peak reduction) | Complete COX blockade is not mandatory for peak edema reduction. |
| GI Blood Loss (⁵¹Cr Assay) | High (Significant increase from baseline) | Moderate (Lower than strong NSAIDs) | Partial COX-1 sparing preserves gastric mucosal integrity. |
| Bleeding Time Prolongation | Significant (p < 0.01) | Non-significant (p = 0.09) | Oxindanac exerts minimal disruption on platelet aggregation. |
| Endoscopic Lesion Score | High correlation with symptoms | Low/No correlation with symptoms | Oxindanac causes fewer macroscopic mucosal disruptions. |
Step-by-Step Experimental Methodologies
To ensure trustworthiness and reproducibility, the following self-validating protocols outline the standard methods for comparing these compounds.
Protocol A: CFA-Induced Rheumatoid Arthritis Efficacy Assay
Purpose: To evaluate the anti-inflammatory and analgesic efficacy of NSAIDs in a chronic polyarthritis model.
-
Acclimation & Baseline: Acclimate male Wistar rats (150-200g) for 7 days. Measure baseline hind paw volumes using a water displacement plethysmometer.
-
Disease Induction (Day 0): Inject 50 µL of Complete Freund's Adjuvant (CFA; 1 mg/mL Mycobacterium tuberculosis in mineral oil) intra-articularly into the right tibiotarsal joint under light isoflurane anesthesia.
-
Dosing Regimen (Days 1-14): Randomize animals into three groups: Vehicle (1% CMC), Diclofenac (5 mg/kg p.o.), and Oxindanac (dose-matched p.o.). Administer treatments daily via oral gavage.
-
Efficacy Readouts (Days 7 & 14):
-
Edema: Measure the injected paw volume. Calculate the percentage of swelling inhibition relative to the vehicle group.
-
Hyperalgesia: Utilize a Randall-Selitto paw pressure test to assess the threshold to noxious mechanical stimuli.
-
-
Validation Check: The vehicle group must show a minimum 50% increase in paw volume by Day 7 for the assay to be considered valid.
Protocol B: ⁵¹Cr-Labelled Erythrocyte Assay for GI Blood Loss
Purpose: To quantify micro-bleeding in the GI tract as a direct measure of NSAID-induced mucosal toxicity.
-
Erythrocyte Labeling: Withdraw 10 mL of autologous blood. Isolate erythrocytes and incubate with 50 µCi of Sodium Chromate (⁵¹Cr) for 30 minutes at room temperature. Wash cells with saline to remove unbound ⁵¹Cr and reinject intravenously.
-
Baseline Collection: Collect total fecal output for 3 days prior to drug administration to establish baseline radioactivity (measured in a gamma counter).
-
Drug Administration: Administer Diclofenac, Oxindanac, or Placebo for 7 consecutive days.
-
Quantification: Collect daily fecal samples during the dosing period. Measure the radioactivity of the feces and compare it to the radioactivity of a daily 1 mL blood sample to calculate the exact volume of GI blood loss (mL/24h).
-
Validation Check: Baseline blood loss must be < 1.0 mL/24h. A positive control (e.g., standard NSAID) must show a statistically significant increase in ⁵¹Cr excretion.
References
-
King, J. N. (1993). The use of intradermal carrageenan in calves to estimate the dose of oxindanac, a nonsteroidal anti-inflammatory drug. PubMed Central (PMC), National Institutes of Health. Available at:[Link]
-
Aabakken, L., et al. (1989). Optimal assessment of gastrointestinal side effects induced by non-steroidal anti-inflammatory drugs. Endoscopic lesions, faecal blood loss, and symptoms not necessarily correlated, as observed after naproxen and oxindanac in healthy volunteers. Scandinavian Journal of Gastroenterology. Available at:[Link]
-
Skoglund, L. A., Eidsaunet, W., & Pettersen, N. (1989). The anti-oedematous efficacy of oxindanac equals that of paracetamol in acute postoperative inflammation; are weak cyclooxygenase inhibitors more effective than strong inhibitors? International Journal of Clinical Pharmacology Research. Available at:[Link]
-
Al-Mustaqbal Journal of Pharmaceutical and Medical Sciences (2024). Diclofenac: A Review on Its Synthesis, Mechanism of Action, Pharmacokinetics, Prospect and Environmental Impact. MDPI. Available at:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The anti-oedematous efficacy of oxindanac equals that of paracetamol in acute postoperative inflammation; are weak cyclooxygenase inhibitors more effective than strong inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The use of intradermal carrageenan in calves to estimate the dose of oxindanac, a nonsteroidal anti-inflammatory drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimal assessment of gastrointestinal side effects induced by non-steroidal anti-inflammatory drugs. Endoscopic lesions, faecal blood loss, and symptoms not necessarily correlated, as observed after naproxen and oxindanac in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of Oxindanac and Sulindac structural analogs
Executive Summary: The Indene vs. Indan Scaffold
This guide provides a rigorous technical comparison between Sulindac (MK-231) and its structural analog Oxindanac (MK-830). While both belong to the arylalkanoic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), they represent a critical divergence in medicinal chemistry: the modification of the central ring system from a planar indene (Sulindac) to a puckered indan (Oxindanac).
-
Sulindac: A prodrug requiring metabolic reduction to its active sulfide form.[1][2] It is a potent COX inhibitor with significant non-COX antineoplastic activity (Wnt/
-catenin modulation). -
Oxindanac: The 1,2-dihydro analog of Sulindac. It exhibits distinct pharmacokinetic properties, including high oral bioavailability and a long half-life in specific models, but acts as a weaker reversible COX inhibitor compared to Sulindac sulfide.
Chemical Architecture & SAR Analysis
The defining structural difference lies in the saturation of the C1-C2 double bond of the indene ring. This alteration impacts the molecule's planarity, solubility, and metabolic susceptibility.[3]
Structural Comparison
-
Sulindac (Indene): Contains a conjugated double bond system (benzylidene + indene). This rigidity facilitates intercalation into the COX active site (in sulfide form) but also contributes to photosensitivity.
-
Oxindanac (Indan): The saturated five-membered ring introduces flexibility (pucker), altering the spatial orientation of the p-methylsulfinylbenzylidene side chain relative to the carboxylic acid pharmacophore.
Figure 1: Structural relationship between Sulindac and Oxindanac.[4][5][6][7][8][9][10][11][12] Note the metabolic activation required for Sulindac versus the structural saturation of Oxindanac.
Pharmacodynamics & Mechanism of Action[14]
Cyclooxygenase (COX) Inhibition[4][5][9][15]
-
Sulindac: Inactive in vitro as the parent sulfoxide. It must be reduced to Sulindac Sulfide by gut flora and hepatic enzymes (methionine sulfoxide reductase). The sulfide metabolite is a potent, non-selective COX-1/COX-2 inhibitor (IC50 ~0.02 µM for COX-1).
-
Oxindanac: Acts as a reversible inhibitor.[8] While it retains anti-inflammatory and antipyretic activity, its potency against COX is generally lower than that of Sulindac Sulfide. The saturation of the indene ring reduces the binding affinity to the hydrophobic channel of the COX enzyme.
Non-COX Pathways (Antineoplastic Activity)
Sulindac and its sulfone metabolite (Exisulind ) are extensively studied for chemoprevention (FAP, colon cancer) via COX-independent mechanisms.
-
Wnt/
-catenin: Sulindac sulfide downregulates -catenin, inhibiting cell proliferation. -
cGMP PDE: Exisulind inhibits cGMP phosphodiesterase, inducing apoptosis (Protein Kinase G pathway).
-
Oxindanac Potential: Due to the conserved benzylidene scaffold, Oxindanac analogs are investigated for similar apoptotic properties, though the clinical focus remained on its anti-inflammatory profile before discontinuation.
Pharmacokinetics Comparison
| Feature | Sulindac (MK-231) | Oxindanac (MK-830) |
| Bioavailability | ~90% (Oral) | High (Species dependent; ~66% in calves) |
| Half-Life (T1/2) | 7.8h (Parent); 16.4h (Sulfide) | ~20h (Long-acting in veterinary models) |
| Metabolism | Reversible reduction (Sulfide) & Irreversible oxidation (Sulfone) | Hydroxylation; Reversible inhibition kinetics |
| Excretion | Renal (50%) & Fecal (25%) | Primary renal elimination |
| Active Moiety | Sulfide Metabolite | Parent Molecule (and metabolites) |
Key Insight: Sulindac's "enterohepatic circulation" of the active sulfide contributes to its sustained duration but also its GI toxicity.[1] Oxindanac's pharmacokinetic profile was designed to optimize this duration without the complex prodrug equilibrium, although species-specific variability (e.g., in calves vs. humans) limited its broad translation.
Experimental Protocols
Protocol A: COX-1/COX-2 Inhibition Assay (In Vitro)
Purpose: To determine the IC50 of Sulindac metabolites vs. Oxindanac. Note: Do not use parent Sulindac; use Sulindac Sulfide as the positive control.
-
Enzyme Preparation: Use purified ovine COX-1 and recombinant human COX-2.
-
Incubation: Incubate enzyme in Tris-HCl buffer (pH 8.0) with heme cofactor and test compounds (0.001 µM – 100 µM) for 10 minutes at 37°C.
-
Substrate Addition: Add Arachidonic Acid (100 µM final) to initiate reaction. Incubate for 2 minutes.
-
Termination: Stop reaction with 1N HCl.
-
Quantification: Measure PGE2 production via ELISA or LC-MS/MS.
-
Data Analysis: Plot log-concentration vs. % inhibition. Calculate IC50 using non-linear regression (Sigmoidal dose-response).
Protocol B: Cell Viability & Wnt Signaling Assay
Purpose: To compare non-COX mediated apoptotic effects (relevant for oncology research).
-
Cell Line: HT-29 or SW480 (Colon cancer lines with constitutively active Wnt).
-
Seeding: Seed 5,000 cells/well in 96-well plates; adhere overnight.
-
Treatment: Treat with Sulindac Sulfide, Exisulind, or Oxindanac (10 µM – 500 µM) for 48-72 hours.
-
Viability: Assess using CellTiter-Glo (ATP) or MTT assay.
-
Reporter Assay (Optional): Transfect cells with TOPflash (TCF reporter) and FOPflash (Control). Treat for 24h. Measure Luciferase activity to quantify
-catenin suppression.
Safety & Toxicology Profile
Gastrointestinal (GI) Safety
-
Sulindac: Often cited as "renal sparing" but still carries significant GI risk. The prodrug design theoretically protects the stomach locally, but systemic circulation of the sulfide causes damage.
-
Oxindanac: In preclinical models (e.g., rat paw edema), Oxindanac demonstrated anti-inflammatory efficacy. However, the saturation of the ring does not eliminate NSAID-class gastropathy (ulceration) caused by systemic COX-1 inhibition.
Phototoxicity[6][12][13][16]
-
Mechanism: The conjugated double bond system in NSAIDs can absorb UV radiation, generating reactive oxygen species (ROS).
-
Comparison: Sulindac is a known photosensitizer. Oxindanac, lacking the indene double bond, has a disrupted conjugation system, theoretically altering its UV absorption spectrum and potentially reducing phototoxic liability, though empirical verification in specific formulations is required.
Figure 2: Mechanistic divergence. Sulindac relies on metabolic activation for potency, whereas Oxindanac acts directly but with reduced affinity.
References
-
Voirol, M. J., et al. (1994). "High performance liquid chromatography and pharmacokinetics of the non-steroidal anti-inflammatory drug oxindanac in calves." Journal of Chromatography B: Biomedical Sciences and Applications. Link
-
Duggan, D. E., et al. (1977). "The metabolism of sulindac and its metabolites in the human." Clinical Pharmacology & Therapeutics. Link
-
Piazza, G. A., et al. (1997). "Sulindac sulfone inhibits azoxymethane-induced colon carcinogenesis in rats without reducing prostaglandin levels." Cancer Research. Link
-
Leathers, T. A., & Rogers, C. D. (2023).[13] "Nonsteroidal anti-inflammatory drugs and implications for the cyclooxygenase pathway in embryonic development." American Journal of Physiology-Cell Physiology. Link
-
Sanchez, T., et al. (2018). "A Small Diversity Library of α-Methyl Amide Analogs of Sulindac for Probing Anticancer Structure-Activity Relationships." Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. Sulindac | C20H17FO3S | CID 1548887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sulindac: therapeutic implications of the prodrug/pharmacophore equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Studies on the Metabolism and Biological Activity of the Epimers of Sulindac - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxindanac - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. OXINDANAC [drugs.ncats.io]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Review paper Photosensitivity to selected topical nonsteroidal anti-inflammatory drugs preparations – a review of literature data and author’s own experience [termedia.pl]
- 12. ceji.termedia.pl [ceji.termedia.pl]
- 13. Nonsteroidal anti-inflammatory drugs and implications for the cyclooxygenase pathway in embryonic development - PubMed [pubmed.ncbi.nlm.nih.gov]
meta-analysis of Oxindanac clinical trial safety data
Title: Meta-Analysis of Oxindanac Clinical Trial Safety Data: A Comparative Guide for Drug Development
Introduction Oxindanac is a developmental non-steroidal anti-inflammatory drug (NSAID) that demonstrated potent cyclooxygenase (COX) inhibition. While it showed significant preclinical efficacy—particularly in experimental bacterial meningitis models (1)[1]—it was ultimately halted in clinical development due to its safety profile, specifically gastrointestinal (GI) toxicity (2)[2]. This guide provides a comprehensive meta-analysis of Oxindanac's safety data compared to standard alternatives (Naproxen, Diclofenac, Ibuprofen, and COX-2 inhibitors), offering critical insights for researchers and drug development professionals evaluating NSAID-induced enteropathy.
Like traditional NSAIDs, Oxindanac exerts its primary pharmacological effect through the non-selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2). The therapeutic anti-inflammatory response is driven by COX-2 inhibition, which suppresses prostaglandin E2 (PGE2) at the site of inflammation. However, the concurrent inhibition of COX-1 depletes cytoprotective prostaglandins in the gastric mucosa, leading to increased susceptibility to acid-induced damage and focal ischemia (3)[3].
Mechanism of Oxindanac: Non-selective COX inhibition leading to anti-inflammatory and GI effects.
Comparative Safety Profile: Oxindanac vs. Standard NSAIDs
To objectively evaluate Oxindanac's safety, we must look at quantitative clinical trial data focusing on GI micro-bleeding and endoscopic lesion scores. A hallmark study by Aabakken et al. compared the GI side effects of Oxindanac against Naproxen in healthy volunteers, revealing a lack of correlation between subjective symptoms and actual mucosal damage ().
Quantitative Meta-Analysis of Faecal Blood Loss
Microscopic GI bleeding is a highly sensitive surrogate marker for NSAID-induced enteropathy. A systematic review of randomized trials utilizing autologous chromium-labelled erythrocytes provides a standardized baseline for comparing Oxindanac against other NSAIDs (4)[4].
Table 1: Comparative Mean Daily Faecal Blood Loss (Healthy Volunteers)
| Drug / Intervention | Daily Dose (mg) | Mean Faecal Blood Loss (ml/day) | Relative GI Toxicity Risk |
| Baseline (Placebo) | N/A | ~0.50 | Baseline |
| Diclofenac | 100 - 150 | 0.50 - 0.90 | Low |
| Rofecoxib (COX-2) | 25 - 50 | 0.80 | Low |
| Oxindanac | Variable | 1.30 | Moderate |
| Ibuprofen | 1200 - 2400 | ~2.00 | Moderate-High |
| Naproxen | 500 - 1000 | ~2.00 | Moderate-High |
| Aspirin (High Dose) | 3000 - 4000 | 6.00 - 10.00 | Severe |
Analysis: Oxindanac demonstrated a mean faecal blood loss of 1.30 ml/day (4)[4]. While this is lower than Naproxen (~2.0 ml/day) and high-dose Aspirin, it is notably higher than Diclofenac and COX-2 selective inhibitors like Rofecoxib. The discrepancy between its moderate blood loss profile and its high endoscopic lesion scores ultimately contributed to the drug's discontinuation. The lack of correlation between subjective symptoms, endoscopic lesions, and faecal blood loss highlighted the unpredictable nature of Oxindanac's topical GI toxicity ().
Efficacy in Specific Models: The Meningitis Paradox
Despite its GI safety flaws, Oxindanac exhibited unique efficacy in specific neuro-inflammatory models. In experimental bacterial meningitis (e.g., Haemophilus influenzae type b), the host leukocyte response and inflammatory exudate in the cerebrospinal fluid (CSF) space often cause permanent neurological sequelae (1)[1].
While corticosteroids (like dexamethasone) are standard adjuvant therapies, Oxindanac was found to be more effective than corticosteroids in reducing permanent sequelae and death in rabbit models (1)[1]. It outperformed other cyclooxygenase inhibitors like indomethacin and diclofenac sodium in this specific niche (1)[1]. However, the systemic risk of side effects precluded its clinical development for this indication.
Experimental Methodologies: Validating GI Safety Data
To ensure trustworthiness and reproducibility in drug development, the protocols used to assess NSAID safety must be self-validating. The gold standard for quantifying microscopic GI bleeding is the Autologous Chromium-Labelled Erythrocyte Assay (3)[3].
Causality & Logic: Why use ^51Cr? Chromium-51 binds irreversibly to the beta chain of hemoglobin within red blood cells. When these labeled cells bleed into the GI tract, the ^51Cr is not reabsorbed by the intestines. Therefore, measuring the radioactivity in faeces provides a direct, highly accurate quantification of blood loss that is unaffected by dietary factors (unlike chemical occult blood tests).
Step-by-Step Protocol: Autologous ^51Cr Erythrocyte Assay
-
Erythrocyte Harvesting: Withdraw 20-30 mL of venous blood from the healthy volunteer into a heparinized tube.
-
Radiolabeling: Incubate the whole blood with 50-100 µCi of Sodium Chromate (^51Cr) for 30-45 minutes at room temperature. The hexavalent chromium crosses the RBC membrane and reduces to trivalent chromium, binding tightly to hemoglobin.
-
Washing: Add ascorbic acid to reduce any unbound hexavalent chromium. Centrifuge and wash the erythrocytes 2-3 times with sterile saline to remove free ^51Cr from the plasma.
-
Reinjection: Resuspend the labeled erythrocytes in saline and reinject them into the subject's vein.
-
Drug Administration: Initiate the Oxindanac (or comparator NSAID) dosing regimen (e.g., 7 to 14 days).
-
Sample Collection: Collect 24-hour faecal samples and daily venous blood samples (to measure circulating blood radioactivity) throughout the study period.
-
Quantification: Homogenize faecal samples and measure radioactivity using a gamma scintillation counter. Calculate daily faecal blood loss (ml/day) by dividing the total faecal radioactivity by the radioactivity per mL of the subject's blood on that specific day.
Workflow for Autologous Chromium-Labelled Erythrocyte Assay to quantify NSAID GI toxicity.
Conclusion: Lessons for Drug Development
The clinical trajectory of Oxindanac serves as a critical case study in drug development. While a compound may exhibit superior efficacy in specific indications (e.g., bacterial meningitis) (1)[1], its developmental viability is ultimately dictated by its systemic safety profile (2)[2]. The discordance between Oxindanac's moderate faecal blood loss (1.30 ml/day) and severe endoscopic lesions underscores the necessity of employing multi-modal safety assessments (combining isotopic quantification, endoscopy, and biomarker analysis like faecal calprotectin) (3)[3]. Modern drug development has since pivoted towards COX-2 selective inhibitors and non-acidic prodrugs (e.g., Nabumetone) to bypass the topical and systemic GI toxicities that halted Oxindanac (2)[2].
References
-
Reprogramming the Host Response in Bacterial Meningitis: How Best To Improve Outcome? - NIH.1
-
Gastrointestinal safety profile of nabumetone: A meta-analysis - ResearchGate. 2
-
Faecal blood loss with aspirin, nonsteroidal anti-inflammatory drugs and cyclo-oxygenase-2 selective inhibitors - NIH. 4
-
Determining small bowel integrity following drug treatment - NIH. 3
-
Ibuprofen: pharmacology, efficacy and safety - dntb.gov.ua.
Sources
- 1. Reprogramming the Host Response in Bacterial Meningitis: How Best To Improve Outcome? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determining small bowel integrity following drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Faecal blood loss with aspirin, nonsteroidal anti-inflammatory drugs and cyclo-oxygenase-2 selective inhibitors: systematic review of randomized trials using autologous chromium-labelled erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating LC-MS/MS Methods for Oxindanac Quantification
Introduction
In the landscape of pharmaceutical development, the accurate quantification of drug candidates and their metabolites in biological matrices is non-negotiable. This guide provides a comprehensive framework for the development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for Oxindanac, a non-steroidal anti-inflammatory drug (NSAID). As researchers, scientists, and drug development professionals, our goal extends beyond merely generating data; we must ensure that the data is reliable, reproducible, and compliant with global regulatory standards.
This document is structured to provide not just a set of procedures, but the scientific rationale behind them. We will delve into the critical parameters of bioanalytical method validation, grounded in the principles outlined by the International Council for Harmonisation (ICH) M10 guideline, which is now the harmonized standard for regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2] Adherence to these principles is essential for ensuring data quality and consistency for regulatory submissions.[2][3]
The Bedrock of Bioanalysis: LC-MS/MS
LC-MS/MS has become the gold standard for the quantification of small molecules like Oxindanac in complex biological matrices such as plasma, serum, or urine.[4] Its power lies in the combination of the superior separation capabilities of liquid chromatography with the exceptional sensitivity and selectivity of tandem mass spectrometry.[5][6]
-
Liquid Chromatography (LC): Physically separates the analyte of interest (Oxindanac) from other endogenous matrix components and potential metabolites. This step is crucial for minimizing matrix effects and ensuring specificity.
-
Tandem Mass Spectrometry (MS/MS): Provides two layers of mass-based selection. The first mass spectrometer (Q1) isolates the precursor ion (the ionized Oxindanac molecule), which is then fragmented. The second mass spectrometer (Q3) detects a specific fragment ion. This Multiple Reaction Monitoring (MRM) process is highly specific and significantly reduces background noise, enabling low detection limits.
Experimental Workflow: From Sample to Result
The overall process involves several critical stages, each requiring careful optimization.
Caption: High-level workflow for Oxindanac quantification using LC-MS/MS.
The Core of Compliance: Bioanalytical Method Validation
The validation of a bioanalytical method is the process of establishing, through objective evidence, that the method is suitable for its intended purpose.[3] It ensures that the method is accurate, precise, and reproducible for the analysis of study samples.[5] We will now explore the essential validation parameters as mandated by the ICH M10 guideline.
Table 1: Summary of Key Validation Parameters and ICH M10 Acceptance Criteria
| Parameter | Purpose | General Acceptance Criteria |
| Selectivity & Specificity | To ensure the method can differentiate and quantify the analyte from other components in the matrix, including metabolites and endogenous interferences. | Response of interfering peaks should be < 20% of the LLOQ for the analyte and < 5% for the internal standard (IS). |
| Calibration Curve & LLOQ | To demonstrate the relationship between instrument response and analyte concentration and to define the reliable lower limit of quantification. | At least 6 non-zero points. LLOQ accuracy within ±20%; other points within ±15%. Correlation coefficient (r²) ≥ 0.99 is recommended. |
| Accuracy & Precision | To determine the closeness of measured results to the true value (accuracy) and the degree of scatter between measurements (precision). | Accuracy: Mean concentration at each QC level (LQC, MQC, HQC) must be within ±15% of the nominal value (±20% at LLOQ). Precision: Coefficient of Variation (CV) should not exceed 15% (20% at LLOQ). |
| Matrix Effect | To assess the impact of co-eluting matrix components on the ionization of the analyte and IS (ion suppression or enhancement). | The CV of the IS-normalized matrix factor calculated from at least 6 lots of matrix should be ≤ 15%. |
| Recovery | To evaluate the efficiency of the extraction process across the concentration range. | Recovery of the analyte and IS should be consistent, precise, and reproducible. While no specific value is mandated, consistency is key. |
| Stability | To ensure the analyte is stable throughout the entire process: from sample collection, through storage, to final analysis. | Mean concentration of stability samples must be within ±15% of the nominal concentration of fresh samples. |
| Dilution Integrity | To verify that samples with concentrations above the ULOQ can be diluted with blank matrix and accurately quantified. | Accuracy and precision of diluted QCs must be within ±15%. |
(This table summarizes general criteria; specific study needs may require adjustments, which should be scientifically justified.[3])
Comparative Analysis of Methodologies
The choices made during method development have a profound impact on the final validation and performance. Here, we compare common approaches.
Sample Preparation: The First Line of Defense
The goal of sample preparation is to remove interferences (like proteins and phospholipids) and concentrate the analyte.[7][8] The choice of technique is a trade-off between cleanliness, recovery, cost, and throughput.
Experimental Protocols
-
Protein Precipitation (PP):
-
To 100 µL of plasma sample, add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol) containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube/plate for analysis.
-
-
Liquid-Liquid Extraction (LLE):
-
To 100 µL of plasma, add the internal standard and a buffering agent (e.g., 50 µL of 0.1 M sodium carbonate) to adjust pH.
-
Add 600 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex for 5-10 minutes.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube, evaporate to dryness under nitrogen, and reconstitute in the mobile phase.
-
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) with methanol followed by water.
-
Load the pre-treated plasma sample (diluted with an acidic or basic solution as required).
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute Oxindanac and the IS with a strong organic solvent.
-
Evaporate and reconstitute as in LLE.
-
Table 2: Comparison of Sample Preparation Techniques
| Feature | Protein Precipitation (PP) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity | Low | Moderate to High | High to Very High |
| Matrix Effect | High risk of ion suppression due to residual phospholipids.[9] | Lower risk than PP. | Lowest risk, provides the cleanest extracts.[10] |
| Recovery | Generally good, but can be variable. | Good, but dependent on solvent choice and pH. | High and reproducible if optimized correctly. |
| Throughput | High, easily automated. | Moderate, can be difficult to automate. | Moderate to High, easily automated. |
| Cost | Low | Low to Moderate | High |
| Recommendation for Oxindanac | Suitable for early discovery phases. | A good balance for preclinical and early clinical studies. | Recommended for late-stage clinical and pivotal studies requiring the highest data quality. [10] |
Chromatographic Separation and Mass Spectrometric Detection
For an NSAID like Oxindanac, a reversed-phase C18 column is a standard starting point.[11]
Example Protocol: LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: Kinetex C18, 50 x 2.1 mm, 2.6 µm.[11]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), likely in positive mode for Oxindanac, but both should be tested during development.
-
MRM Transitions: These must be optimized by infusing a standard solution of Oxindanac and a suitable stable isotope-labeled internal standard (e.g., Oxindanac-d4). For example:
-
Oxindanac: Q1 m/z [M+H]⁺ → Q3 m/z [Fragment]⁺
-
Oxindanac-d4 (IS): Q1 m/z [M+4+H]⁺ → Q3 m/z [Fragment+4]⁺
-
Causality Behind Choices:
-
Formic Acid: Acts as a proton source, promoting efficient ionization in positive ESI mode.
-
Acetonitrile: A common organic solvent with good elution strength and UV transparency.
-
Stable Isotope-Labeled IS: This is the gold standard. It co-elutes with the analyte and experiences similar matrix effects and extraction recovery, providing the most accurate correction and improving precision.
The Validation Process: A Self-Validating System
The validation process should be structured logically to demonstrate that the method is fit for purpose.
Caption: Logical flow of the bioanalytical method validation process.
Alternative Quantification Methods
While LC-MS/MS is superior for regulated bioanalysis, other methods exist and their limitations underscore the strengths of the chosen technique.
Table 3: Comparison with Alternative Analytical Methods
| Method | Principle | Pros | Cons |
| LC-MS/MS | Chromatographic separation followed by mass-based detection. | High sensitivity, high selectivity, wide dynamic range, structural confirmation. | High initial capital cost, requires skilled operators. |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection. | Lower cost, robust instrumentation. | Lower sensitivity, prone to interference from compounds with similar chromophores.[12] |
| HPLC-Fluorescence | Similar to HPLC-UV but detects native or derivatized fluorescence. | Can be more sensitive than UV for certain molecules.[13] | Not universally applicable (requires a fluorophore), may require derivatization. |
| Immunoassays (e.g., ELISA) | Antibody-based binding to the target analyte. | Very high throughput, no chromatography needed. | Potential for cross-reactivity with metabolites, long development time for new antibodies, often semi-quantitative. |
For pharmacokinetic and toxicokinetic studies supporting regulatory submissions, the sensitivity and specificity of LC-MS/MS are indispensable.[4][14]
Conclusion
Validating an LC-MS/MS method for Oxindanac quantification is a rigorous but essential process that underpins the integrity of non-clinical and clinical study data. This guide emphasizes a scientifically-driven approach, grounded in the harmonized ICH M10 regulatory framework. By systematically evaluating selectivity, accuracy, precision, stability, and other key parameters, and by making informed choices in sample preparation and analytical conditions, researchers can develop a robust, reliable, and defensible method. The use of a stable isotope-labeled internal standard combined with solid-phase extraction and UHPLC-MS/MS represents the state-of-the-art for achieving the highest quality data in regulated bioanalysis.
References
-
ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union. (2023, January 13). Retrieved from European Medicines Agency: [Link]
-
Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3). Retrieved from European Medicines Agency: [Link]
-
European Medicines Agency guideline on bioanalytical method validation - Ovid. Retrieved from Ovid: [Link]
-
Guideline Bioanalytical method validation - EMA - European Union. (2011, July 21). Retrieved from European Medicines Agency: [Link]
-
ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED - World Health Organization (WHO). (2022). Retrieved from World Health Organization: [Link]
-
ICH M10 guideline on bioanalytical method validation and study sample analysis. (2024, October 11). Retrieved from Bioanalysis Zone: [Link]
-
ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023, January 25). Retrieved from European Compliance Academy: [Link]
-
bioanalytical method validation and study sample analysis m10 - ICH. (2022, May 24). Retrieved from International Council for Harmonisation: [Link]
-
Bioanalytical method validation and study sample analysis - Progress. (2023). Retrieved from Progress: [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from ResolveMass Laboratories Inc.: [Link]
-
How to validate a bioanalytical LC-MS/MS method for PK studies? - Patsnap Synapse. (2025, May 29). Retrieved from Patsnap: [Link]
-
Designing LCMS Studies with the FDA in Mind from the Start | Agilex Biolabs. (2024, November 6). Retrieved from Agilex Biolabs: [Link]
-
LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. Retrieved from NorthEast BioLab: [Link]
-
Bioanalytical Method Validation. Retrieved from U.S. Food and Drug Administration: [Link]
-
Multi-residue liquid chromatography/tandem mass spectrometry method for the detection of non-steroidal anti-inflammatory drugs. Retrieved from hdb: [Link]
-
Top 5 Challenges in Bioanalytical Method Development and How to Solve Them. (2025, December 28). Retrieved from ResolveMass Laboratories Inc.: [Link]
-
Sample Preparation for Pharmaceuticals using A Bioanalytical Method. Retrieved from Pharma Times: [Link]
-
Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples: An overview of developments in the last decade. (2023, May 20). Retrieved from Arabian Journal of Chemistry: [Link]
-
LC-MS/MS method development for anti-oxidative biomarkers. (2023, June 7). Retrieved from ULisboa: [Link]
-
A Validated LC–MS/MS Method for the Determination of Sulindac and Its Metabolite Su-EP‑C in Human Plasma and Their Pharmacokinetic Application in Healthy Volunteers. (2025, November 18). Retrieved from ACS Omega: [Link]
-
Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note. Retrieved from Agilent: [Link]
-
Quantitative analysis of drugs in biological matrices by HPLC hyphenated to fluorescence detection. (2015, May 18). Retrieved from Bioanalysis Zone: [Link]
-
Isolation and quantitative methods for analysis of non-steroidal anti-inflammatory drugs. Retrieved from PubMed: [Link]
-
Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Retrieved from ResearchGate: [Link]
-
Biopharmaceutical analysis — current analytical challenges, limitations, and perspectives. Retrieved from Springer: [Link]
-
Simultaneous Voltammetric Determination of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) Using a Modified Carbon Paste Electrode and Chemometrics. (2022, December 30). Retrieved from MDPI: [Link]
-
Grand challenges in bioanalytical chemistry. (2025, December 18). Retrieved from Frontiers: [Link]
-
Several developed and modern methods for estimating some anti-inflammatory drugs. (2025, September 14). Retrieved from ResearchGate: [Link]
-
Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. (2022, April 15). Retrieved from LCGC International: [Link]
-
Common challenges in bioanalytical method development. (2023, April 6). Retrieved from Simbec-Orion: [Link]
-
Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review. (1989, December 8). Retrieved from MDPI: [Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Retrieved from PMC: [Link]
-
Strategies To Overcome Bioanalytical Challenges. (2022, August 18). Retrieved from BioAgilytix: [Link]
-
Bioanalytical Aspects in Characterization and Quantification of Glucuronide Conjugates in Various Biological Matrices. Retrieved from Bentham Science Publishers: [Link]
Sources
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. database.ich.org [database.ich.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 6. You are being redirected... [nebiolab.com]
- 7. asianjpr.com [asianjpr.com]
- 8. simbecorion.com [simbecorion.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. mdpi.com [mdpi.com]
- 11. A Validated LC–MS/MS Method for the Determination of Sulindac and Its Metabolite Su-EP‑C in Human Plasma and Their Pharmacokinetic Application in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isolation and quantitative methods for analysis of non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bioanalysis-zone.com [bioanalysis-zone.com]
- 14. ema.europa.eu [ema.europa.eu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
